Cabozantinib S-malate
Description
Cabozantinib S-malate is the s-malate salt form of cabozantinib, an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 7 approved and 19 investigational indications. This drug has a black box warning from the FDA.
See also: Cabozantinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915949 | |
| Record name | Cabozantinib S-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140909-48-3 | |
| Record name | Cabozantinib S-malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib s-malate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib S-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB S-MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cabozantinib S-malate: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor cell proliferation, angiogenesis, metastasis, and the tumor microenvironment.[1] This technical guide provides an in-depth overview of the core molecular targets of Cabozantinib, the signaling pathways it modulates, and detailed methodologies for key experimental assays used in its characterization.
Core Molecular Targets and In Vitro Efficacy
Cabozantinib is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of kinases implicated in cancer progression. Its primary targets include MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), both of which are crucial for tumor angiogenesis and metastasis.[2] Additionally, Cabozantinib demonstrates significant inhibitory activity against other RTKs such as RET, KIT, AXL, and FLT3.[2]
The following table summarizes the in vitro inhibitory activity of Cabozantinib against its key molecular targets, presenting the half-maximal inhibitory concentration (IC50) values obtained from various biochemical and cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| VEGFR2 | 0.035 | Biochemical | [2] |
| MET | 1.3 | Biochemical | [2] |
| RET | 5.2 | Biochemical | [2] |
| KIT | 4.6 | Biochemical | [2] |
| AXL | 7 | Biochemical | [2] |
| FLT3 | 11.3 | Biochemical | [2] |
| TIE2 | 14.3 | Biochemical | [2] |
Signaling Pathways Modulated by Cabozantinib
Cabozantinib exerts its anti-tumor effects by disrupting key signaling cascades downstream of its target RTKs. The inhibition of these pathways ultimately leads to decreased cell proliferation, reduced angiogenesis, and induction of apoptosis in cancer cells.
MET Signaling Pathway
The MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell growth, survival, and motility. Cabozantinib's inhibition of MET phosphorylation effectively blocks these downstream signals.
Caption: Cabozantinib inhibits the HGF/MET signaling pathway.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Cabozantinib's potent inhibition of VEGFR2 disrupts these processes, leading to a reduction in tumor vascularization.
Caption: Cabozantinib blocks the VEGF/VEGFR2 signaling cascade.
Clinical Efficacy of Cabozantinib
Cabozantinib has demonstrated significant clinical activity in various solid tumors, leading to its approval for the treatment of advanced renal cell carcinoma (RCC), medullary thyroid cancer (MTC), and hepatocellular carcinoma (HCC).
Renal Cell Carcinoma (RCC)
| Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| METEOR | III | Cabozantinib vs. Everolimus | 7.4 months vs. 3.8 months | 17% vs. 3% | [3] |
| CABOSUN | II | Cabozantinib vs. Sunitinib | 8.2 months vs. 5.6 months | 46% vs. 18% | [4] |
Medullary Thyroid Cancer (MTC)
| Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| EXAM | III | Cabozantinib vs. Placebo | 11.2 months vs. 4.0 months | 28% vs. 0% | [1] |
Hepatocellular Carcinoma (HCC)
| Trial | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| CELESTIAL | III | Cabozantinib vs. Placebo | 10.2 months vs. 8.0 months | 5.2 months vs. 1.9 months | [5] |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cabozantinib against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., MET, VEGFR2)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Cabozantinib (serial dilutions)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Cabozantinib in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted Cabozantinib or vehicle (DMSO).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Cabozantinib concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of Cabozantinib on the phosphorylation of target proteins (e.g., MET, VEGFR2) in cultured cells.
Materials:
-
Cancer cell lines expressing the target kinases
-
Cell culture medium and supplements
-
Cabozantinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cabozantinib or vehicle for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effect of Cabozantinib on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Cabozantinib (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of Cabozantinib or vehicle for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
Tumor Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of Cabozantinib.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Cabozantinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Randomize the mice into treatment and control groups.
-
Administer Cabozantinib (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.[4][7]
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length × width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Caption: Workflow for preclinical evaluation of Cabozantinib.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Activity of Cabozantinib S-malate on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib S-malate is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor cell proliferation, angiogenesis, metastasis, and the tumor immune microenvironment. This technical guide provides a comprehensive overview of the in-vitro activity of this compound across a spectrum of tumor cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
Cabozantinib exerts its anti-tumor effects by targeting several key RTKs, including but not limited to MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] Its inhibitory action extends to other important kinases such as RET, KIT, AXL, and FLT3.[3][4] By blocking the signaling cascades initiated by these receptors, Cabozantinib can effectively halt tumor growth, invasion, and the formation of new blood vessels that supply tumors.[1]
Quantitative Analysis of In-Vitro Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various tumor cell lines, providing a quantitative measure of its potency in inhibiting key cellular processes.
Table 1: Kinase Inhibition Activity of Cabozantinib
| Kinase Target | IC50 (nM) | Assay Type |
| MET | 1.3 | Biochemical |
| VEGFR2 | 0.035 | Biochemical |
| RET | 5.2 | Biochemical |
| KIT | 4.6 | Biochemical |
| AXL | 7 | Biochemical |
| FLT3 | 11.3 | Biochemical |
| TIE2 | 14.3 | Biochemical |
Data compiled from multiple sources.[5][6]
Table 2: Anti-proliferative Activity of Cabozantinib in Various Tumor Cell Lines
| Tumor Type | Cell Line | IC50 | Assay Duration |
| Medullary Thyroid Carcinoma | TT | 94 nM | 72 hours |
| Glioblastoma | E98NT | 89 nM | Not Specified |
| Glioblastoma | HF2587 | ~2 µM - 34 µM | Not Specified |
| Renal Cell Carcinoma | 786-O/WT | 10 µM | Not Specified |
| Renal Cell Carcinoma | Caki-2/WT | 14.5 µM | Not Specified |
| Hepatocellular Carcinoma | MHCC97H | Effective Inhibition | Not Specified |
| Melanoma | H1 | 71.8 µM | 72 hours |
| Melanoma | H3 | 33.4 µM | 72 hours |
| Melanoma | H10 | 70.4 µM | 72 hours |
| Prostate Cancer | Ace-1, C4-2B, LuCaP 35 | Inhibition Observed | Not Specified |
| Triple-Negative Breast Cancer | MDA-MB-231, HCC70 | Inhibition Observed | Not Specified |
| Pancreatic Cancer | Various Cell Lines | Inhibition Observed | Not Specified |
| Ovarian Clear Cell Carcinoma | RMG-I | Inhibition Observed | Not Specified |
Data compiled from multiple sources.[5][7][8][9][10][10][11][12][13]
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[14][15][16]
Materials:
-
96-well plates
-
Tumor cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Materials:
-
Flow cytometry tubes
-
Treated and control cells
-
Annexin V-FITC binding buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[17]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][19][20][21][22]
Materials:
-
Flow cytometry tubes
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[12][21]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. Incubate at room temperature.[21]
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of specific proteins, such as MET and VEGFR2, and their downstream effectors.[23][24][25]
Materials:
-
Protein lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Migration and Invasion Assays (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.[7][9][26][27]
Materials:
-
Transwell inserts with a porous membrane
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., FBS)
-
For invasion assays: Matrigel or another extracellular matrix component
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with Matrigel and allow it to solidify. For migration assays, the membrane is left uncoated.[26]
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate to allow cells to migrate or invade through the membrane towards the chemoattractant.
-
Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[9]
-
Fixation and Staining: Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several fields of view under a microscope to quantify migration or invasion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Cabozantinib and the general workflows for the experimental protocols described above.
Conclusion
This technical guide provides a detailed overview of the in-vitro activity of this compound against a variety of tumor cell lines. The compiled quantitative data, experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals in the field of oncology drug development. The potent and broad-spectrum inhibitory activity of Cabozantinib underscores its clinical potential in treating a range of cancers driven by the dysregulation of the signaling pathways discussed herein. Further in-vitro studies are warranted to continue exploring the full therapeutic potential and mechanisms of resistance to this multi-targeted kinase inhibitor.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. corning.com [corning.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel c-Met inhibitor cabozantinib overcomes gemcitabine resistance and stem cell signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. The Anti-tumor Effect of Cabozantinib on Ovarian Clear Cell Carcinoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 26. clyte.tech [clyte.tech]
- 27. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Discovery and Chemical Synthesis of Cabozantinib S-malate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabozantinib, a potent multi-tyrosine kinase inhibitor, represents a significant advancement in the treatment of several cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Developed by Exelixis, Inc., this small molecule drug targets key signaling pathways involved in tumor progression, angiogenesis, and metastasis, primarily through the inhibition of MET, VEGFR2, AXL, and RET.[1][2] This technical guide provides an in-depth overview of the discovery of Cabozantinib, its mechanism of action, and a detailed methodology for its chemical synthesis as the S-malate salt. Quantitative data from key experiments are summarized, and signaling pathways and synthetic workflows are visually represented to facilitate a comprehensive understanding of this important therapeutic agent.
Discovery and Mechanism of Action
The discovery of Cabozantinib stemmed from a drug development program at Exelixis aimed at identifying potent inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer.[3] Dysregulation of signaling pathways driven by MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) is a hallmark of many human malignancies, contributing to tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[2][4] Cabozantinib was designed to simultaneously target these and other key RTKs, thereby overcoming potential resistance mechanisms associated with single-target therapies.[2]
Signaling Pathways
Cabozantinib exerts its therapeutic effects by inhibiting multiple RTKs involved in oncogenesis. The primary targets, MET and VEGFR2, play crucial roles in cell proliferation, survival, and angiogenesis.
Quantitative Kinase Inhibition Profile
The potency of Cabozantinib against a panel of clinically relevant tyrosine kinases has been extensively characterized through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for its primary targets and other RTKs.
| Kinase Target | IC50 (nM) |
| VEGFR2 | 0.035[1][5] |
| MET | 1.3[1][5] |
| RET | 5.2[1] |
| KIT | 4.6[1][5] |
| AXL | 7[1][5] |
| FLT3 | 11.3[1][5] |
| TIE2 | 14.3[1][5] |
| FLT1 | 12[5] |
| FLT4 | 6[5] |
Table 1: In Vitro Kinase Inhibition Profile of Cabozantinib. Data compiled from multiple sources.[1][5]
Chemical Synthesis of Cabozantinib S-malate
The chemical synthesis of Cabozantinib involves a multi-step process culminating in the formation of the active pharmaceutical ingredient, which is then converted to the S-malate salt to improve its pharmaceutical properties. The following workflow outlines a common synthetic route.
Detailed Experimental Protocol
The following protocol details a representative synthesis of this compound.
Step 1: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid
-
To a solution of cyclopropane-1,1-dicarboxylic acid in a suitable solvent such as dichloromethane, add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture at room temperature.
-
Add 4-fluoroaniline to the reaction mixture and continue stirring for several hours.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is worked up by washing with aqueous acid and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid.
Step 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib Free Base)
-
In a reaction vessel, combine 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in a suitable solvent like tetrahydrofuran (THF).
-
Add a coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, and a base, for instance, N-methylmorpholine.
-
Stir the reaction mixture at room temperature for a specified period until the reaction is complete.
-
The crude product is then purified, which may involve extraction and recrystallization from an appropriate solvent system to yield the pure Cabozantinib free base.
Step 3: Formation of this compound
-
Dissolve the purified Cabozantinib free base in a suitable solvent mixture, for example, a mixture of tetrahydrofuran and water, at an elevated temperature (e.g., 60-65°C).
-
In a separate vessel, prepare a solution of (S)-malic acid in a compatible solvent.
-
Add the (S)-malic acid solution to the Cabozantinib solution.
-
Cool the mixture to room temperature to allow for the precipitation of the S-malate salt.
-
The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield this compound.[6]
In Vitro and In Vivo Evaluation
The biological activity of Cabozantinib has been extensively evaluated using a variety of in vitro and in vivo experimental models.
In Vitro Cell Proliferation Assay
The anti-proliferative effects of Cabozantinib are typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay.
Protocol:
-
Cancer cell lines (e.g., K562, various renal cell carcinoma lines) are seeded in 96-well plates and allowed to adhere overnight.[7][8]
-
The cells are then treated with serial dilutions of Cabozantinib or a vehicle control (e.g., DMSO) for a specified duration, typically 72 hours.[7]
-
Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then solubilized using a suitable solvent, such as DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | ~1.0[7] |
| Various Clear Cell RCC lines | Renal Cell Carcinoma | >10 (minimal effect on viability)[8] |
Table 2: In Vitro Anti-proliferative Activity of Cabozantinib in Selected Cancer Cell Lines.
In Vivo Xenograft Tumor Model
The in vivo efficacy of Cabozantinib is commonly evaluated in mouse xenograft models.
Protocol:
-
Human cancer cells (e.g., from patient-derived xenografts of papillary renal cell carcinoma) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9]
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives daily oral administration of Cabozantinib at a specified dose (e.g., 10 mg/kg), while the control group receives a vehicle.[10]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[11]
Studies have shown that Cabozantinib treatment leads to significant tumor growth inhibition and regression in various xenograft models.[9][11]
Conclusion
Cabozantinib is a rationally designed multi-tyrosine kinase inhibitor that has demonstrated significant clinical benefit in the treatment of various cancers. Its discovery was a result of a targeted effort to inhibit key oncogenic signaling pathways, and its chemical synthesis has been optimized to produce a pharmaceutically viable S-malate salt. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of oncology drug development. The continued investigation of Cabozantinib's mechanism of action and potential applications holds promise for further advancements in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 5. selleckchem.com [selleckchem.com]
- 6. WO2015177758A1 - Novel polymorphs of cabozantinib (s)-malate and cabozantinib free base - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
The Preclinical Profile of Cabozantinib S-malate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor pathogenesis, including angiogenesis, invasion, and metastasis.[1][2][3] Marketed under trade names such as Cabometyx® and Cometriq®, it is approved for the treatment of various malignancies, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[4] The primary targets of cabozantinib include MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), with strong inhibitory activity also demonstrated against AXL, RET, KIT, and FLT3.[1][5] This multi-targeted profile allows cabozantinib to simultaneously suppress multiple oncogenic pathways.[6] This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of cabozantinib, presenting key data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.
Pharmacodynamics: Mechanism of Action and Antitumor Activity
Cabozantinib exerts its antitumor effects by potently inhibiting key RTKs that drive tumor growth, survival, angiogenesis, and metastasis.[1][4] The dual inhibition of MET and VEGFR signaling is a central feature of its mechanism, addressing pathways that are often co-activated or involved in evasive resistance to anti-angiogenic therapies.[7][8][9]
Key Signaling Pathways Targeted by Cabozantinib
The drug's primary mechanism involves the blockade of ATP binding to the kinase domains of its target receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[10][11] This leads to the disruption of pathways such as RAS/MAPK and PI3K/AKT, ultimately resulting in decreased cell proliferation, survival, and migration.[5][10]
Preclinical Antitumor Efficacy
Cabozantinib has demonstrated significant, dose-dependent antitumor activity across a wide range of preclinical cancer models. This includes tumor growth inhibition and, in some cases, tumor regression in xenograft and patient-derived xenograft (PDX) models of renal, breast, colorectal, lung, and prostate cancer.[1][7][12][13]
| Cancer Model | Preclinical Model Type | Dose (mg/kg) | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Xenograft (MDA-MB-231, HCC70) | Not Specified | Significant inhibition of tumor growth and metastasis.[12] | 12 |
| Papillary Renal Cell Carcinoma (pRCC) | PDX (MET-mutated) | 30 mg/kg, daily | Striking tumor regression and inhibition of lung metastasis.[13][14] | 13 |
| Colorectal Cancer (CRC) | PDX | 30 mg/kg | Potent inhibitory effects on tumor growth in 80% of tumors.[7] | 7 |
| Prostate Cancer | PDX (intrafemoral) | Not Specified | Inhibition of tumor growth and reduction of bone turnover.[15] | 15 |
| Urothelial Cancer (UC) | In vitro cell lines | Not Specified | Reversal of HGF-driven cell invasion, proliferation, and growth.[16] | 16 |
Pharmacokinetics: ADME Profile
Preclinical studies in mice, rats, dogs, and monkeys have characterized the absorption, distribution, metabolism, and excretion (ADME) of cabozantinib. These studies are crucial for understanding its disposition and for scaling doses to human clinical trials.
Absorption and Distribution
Following oral administration, maximum plasma concentrations (Cmax) are typically reached within a few hours. Cabozantinib is highly bound to plasma proteins (>99%) in mice, rats, and humans.[17] The volume of distribution suggests that the drug distributes beyond the total body water in dogs, monkeys, and humans, while being similar to total body water in mice and rats. Tissue distribution studies in rats showed the highest concentrations in organs involved in excretion (liver, kidney) and in the adrenal and Harderian glands, with minimal penetration of the blood-brain barrier.[18]
Metabolism and Excretion
Cabozantinib is extensively metabolized, primarily by the cytochrome P450 isozyme CYP3A4. Major metabolic pathways include N-oxidation, monohydroxy sulfation, and amide cleavage. The drug has a long terminal half-life in preclinical species and humans, exceeding 10 hours in rats and approximately 120 hours in humans.[18][19] This long half-life supports once-daily dosing.
| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV | 5 | - | >10 | - | 18 |
| Rat | IV | 10 | - | >10 | - | 18 |
| Rat | IG | 15 | - | >10 | 25.6 ± 8.3 | 18 |
| Rat | IG | 30 | - | >10 | 25.6 ± 8.3 | 18 |
| Human | Oral | 140 mg | 2-5 | ~120 | Not Established | 20; 19 |
Note: IV = Intravenous, IG = Intragastric, Tmax = Time to maximum concentration, t1/2 = Half-life.
Experimental Protocols and Methodologies
The preclinical evaluation of cabozantinib involves a series of standardized in vitro and in vivo experiments to determine its efficacy and pharmacokinetic properties.
In Vivo Tumor Models
-
Cell Line-Derived Xenografts: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, TCC-SUP for urothelial cancer) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).[12][16]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's surgery are directly implanted into immunocompromised mice (e.g., RAG2−/−γC−/− mice).[13][14] These models better recapitulate the heterogeneity of human tumors.[13]
Drug Formulation and Administration
-
Formulation: For preclinical studies, cabozantinib is often formulated in sterile water with 10 mmol/L HCl or other suitable vehicles for oral gavage.[21]
-
Administration: The drug is typically administered orally (p.o.) via gavage, once daily, at doses ranging from 30 to 100 mg/kg, depending on the model and study objective.[7][13]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via methods like tail vein or cardiac puncture. Plasma is separated by centrifugation.
-
Bioanalytical Method: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying cabozantinib in plasma.[18][22][23]
-
Extraction: Protein precipitation or liquid-liquid extraction is used to isolate the drug from the plasma matrix.[23][24][25]
-
Chromatography: Reversed-phase columns (e.g., C18) are used to separate cabozantinib from endogenous plasma components.[22][23]
-
Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) positive mode, tracking specific precursor-to-product ion transitions for cabozantinib (e.g., m/z 502.2 → 391.1) and an internal standard.[22][23]
-
Pharmacodynamic Analysis
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and volume is calculated using the formula: (Length × Width²) / 2.
-
Biomarker Assessment: At the end of the study, tumors are excised for analysis.
-
Immunohistochemistry (IHC): Used to assess the levels and phosphorylation status of target proteins like MET and VEGFR2, as well as markers for proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissue.[21][26]
-
Western Blotting: Used to quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., MET, AKT, ERK) from tumor lysates.[21]
-
Conclusion
The preclinical data for this compound provide a robust rationale for its clinical development and use. Its pharmacokinetic profile is characterized by oral bioavailability, high protein binding, extensive metabolism, and a long half-life suitable for once-daily dosing. The pharmacodynamic effects are potent and broad, driven by the simultaneous inhibition of key oncogenic pathways, including MET and VEGFR. This multi-targeting mechanism results in significant antitumor activity, including suppression of tumor growth, angiogenesis, and metastasis across a wide array of cancer models. The detailed experimental protocols outlined herein provide a framework for the continued investigation and evaluation of cabozantinib and other multi-targeted kinase inhibitors in the preclinical setting.
References
- 1. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 2. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cabozantinib L-Malate Salt | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 4. Cabozantinib-S-Malate - NCI [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 7. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of MET and VEGF Signaling With Cabozantinib Blocks Tumor Invasiveness and Metastasis | Exelixis, Inc. [ir.exelixis.com]
- 9. Clinical use of cabozantinib in the treatment of advanced kidney cancer: efficacy, safety, and patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Physiologically Based Pharmacokinetic Modelling of Cabozantinib to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. scispace.com [scispace.com]
- 23. scielo.br [scielo.br]
- 24. jrtdd.com [jrtdd.com]
- 25. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formulation of Cabozantinib S-malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cabozantinib S-malate, a potent multi-tyrosine kinase inhibitor. The document details its molecular structure, physicochemical properties, formulation, and the experimental methodologies used for its characterization and analysis.
Molecular Structure and Physicochemical Properties
Cabozantinib is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It is formulated as an S-malate salt to improve its solubility, as the freebase form is practically insoluble in water.[2] The S-malate salt is a white to off-white crystalline substance.[2][3]
Chemical Structure:
-
Cabozantinib: N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[2]
-
S-malate: (2S)-hydroxybutanedioic acid[4]
The structure of this compound consists of the active pharmaceutical ingredient, cabozantinib, and the S-malate counter-ion in a 1:1 ratio.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, (2S)-hydroxybutanedioate | [2] |
| Molecular Formula | C28H24FN3O5・C4H6O5 | [2] |
| Molecular Weight | 635.6 g/mol | [2][4] |
| CAS Number | 1140909-48-3 | [6][7] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Practically insoluble in water above pH 4. Soluble in DMSO, methanol, and DMF. | [2][3] |
| Melting Point | 166 - 169°C | [3] |
| Polymorphism | Exists in two crystalline forms (N-1 and N-2) and an amorphous form. The N-2 form is used for commercial development. | [2] |
| BCS Class | Class II (Low Solubility, High Permeability) | [2][8] |
Mechanism of Action and Signaling Pathways
Cabozantinib exerts its antineoplastic activity by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation, angiogenesis, metastasis, and survival.[9][10] Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET, but it also shows potent activity against a range of other kinases.[3][11] This multi-targeted approach allows Cabozantinib to simultaneously suppress several key pathways involved in tumor progression.[12]
Table 2: Inhibitory Activity of Cabozantinib Against Key Kinases
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 | 0.035 | [11] |
| MET | 1.3 | [11] |
| RET | 4 | [11] |
| KIT | 4.6 | [11] |
| AXL | 7 | [11] |
| FLT3 | 11.3 | [11] |
| FLT1 | 12 | [11] |
| TIE2 | 14.3 | [11] |
The inhibition of these RTKs disrupts downstream signaling cascades, including the PI3K-AKT and MAPK/ERK pathways, which are fundamental for cell survival and proliferation.[12] By blocking these signals, Cabozantinib can induce tumor cell apoptosis and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[10][11]
Formulation and Manufacturing
This compound is formulated into immediate-release, film-coated tablets for oral administration under the brand name CABOMETYX®.[2][13] The tablets are available in strengths of 20 mg, 40 mg, and 60 mg of cabozantinib, which correspond to 25 mg, 51 mg, and 76 mg of this compound, respectively.[2] The different strengths are dose-proportional and are distinguished by their shape.[2]
Table 3: CABOMETYX® Tablet Formulation Components
| Component | Function | Reference |
| Active Ingredient | Cabozantinib (S)-malate | [2] |
| Excipients | ||
| Microcrystalline Cellulose | Diluent/Binder | [14] |
| Lactose | Diluent | [14] |
| Hydroxypropyl Cellulose | Binder | [15] |
| Croscarmellose Sodium | Disintegrant | [14] |
| Colloidal Silicon Dioxide | Glidant | [14] |
| Magnesium Stearate | Lubricant | [2] |
| Film Coating | Opadry® yellow film-coating system | [2] |
The manufacturing process involves high-shear wet granulation, followed by drying, milling, blending, compression, and finally, film coating.[2]
Experimental Protocols
Quantitation of Cabozantinib in Human Plasma by LC-MS/MS
This method is used to determine the concentration of cabozantinib in patient plasma samples, essential for pharmacokinetic studies.[16]
Methodology:
-
Sample Preparation: Stock solutions of this compound are prepared in DMSO to a concentration of 1 mg/mL cabozantinib free base. A deuterated internal standard ([D4]-cabozantinib) is also prepared.[16]
-
Protein Precipitation: Plasma samples are treated with acetonitrile containing the internal standard to precipitate proteins and release the drug.[16]
-
Chromatography:
-
Mass Spectrometry:
-
Quantification: The concentration is determined by comparing the peak area ratio of cabozantinib to the internal standard against a calibration curve.[16]
Preparation of Crystalline Form N-2
The commercially selected N-2 crystalline form of this compound can be prepared as described in patent literature.[2][17]
Methodology:
-
Dissolve cabozantinib free base in n-butanol.[17]
-
Heat the mixture to approximately 90-100°C to ensure complete dissolution.[17]
-
Optionally, treat the hot solution with charcoal to remove impurities and filter.[17]
-
Add a solution of L-malic acid in n-butanol to the filtrate while maintaining the temperature.[17]
-
Cool the reaction mixture to room temperature (e.g., 25-30°C) and stir for a sufficient time (e.g., 2 hours) to allow for crystallization.[17]
-
Filter the resulting solid and wash with n-butanol.[17]
-
Leach the wet solid with a solvent like methyl isobutyl ketone (MIBK) to enhance purity.[17]
-
Filter the solid again, wash with MIBK, and dry under vacuum to yield the crystalline Form N-2 of this compound.[17]
In Vitro Cell Growth Inhibition Assay (MTS Assay)
This assay determines the cytotoxic effect of cabozantinib on cancer cell lines.[11]
Methodology:
-
Cell Plating: Plate cancer cells (e.g., MPNST cells) in 96-well plates and allow them to adhere overnight.[11]
-
Drug Treatment: Expose the cells to various concentrations of cabozantinib for a specified period (e.g., 48 hours).[11]
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter96 Aqueous Non-Radioactive Cell Proliferation Assay kit) to each well.[11]
-
Incubation: Incubate the plates for a period (e.g., 1-4 hours) to allow viable cells to convert the MTS tetrazolium compound into a colored formazan product.[11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.[11]
Dissolution Testing
As per FDA guidance, comparative dissolution testing is required for different strengths of the tablets.[18]
Methodology:
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddles).
-
Medium: The specific dissolution medium can be found in the FDA's Dissolution Methods database. For example, a pH 4.5 acetate buffer with a surfactant like 0.5% Triton may be used.[14][18]
-
Procedure: Place one tablet in each vessel of the dissolution apparatus.
-
Sampling: Withdraw samples at specified time points.
-
Analysis: Analyze the concentration of dissolved cabozantinib in the samples using a validated analytical method, such as HPLC.[3]
References
- 1. Facebook [cancer.gov]
- 2. formulationdiary.com [formulationdiary.com]
- 3. This compound - CAS-Number 1140909-48-3 - Order from Chemodex [chemodex.com]
- 4. This compound | C32H30FN3O10 | CID 25102846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. drugs.com [drugs.com]
- 10. Cabozantinib-S-Malate - NCI [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Preparation method of this compound tablets - Eureka | Patsnap [eureka.patsnap.com]
- 15. cabozantinib (S)-malate | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 16. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
A Preclinical Technical Guide to Cabozantinib S-malate in Hepatocellular Carcinoma
This guide provides a detailed overview of the preclinical evaluation of Cabozantinib S-malate for the treatment of hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the drug's mechanism of action, experimental validation, and key preclinical findings.
Introduction
Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and a leading cause of cancer-related mortality worldwide.[1][2] The treatment landscape for advanced HCC has evolved significantly, with multi-kinase inhibitors playing a crucial role.[3][4] this compound is an orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor progression, angiogenesis, and metastasis.[5][6] Approved as a second-line treatment for patients with advanced HCC who have previously received sorafenib, Cabozantinib's efficacy is rooted in its ability to target key signaling pathways dysregulated in this disease.[5][7] This document synthesizes preclinical data to provide a comprehensive technical resource on its evaluation in HCC models.
Mechanism of Action: Targeting Key Oncogenic Pathways
Cabozantinib exerts its anti-tumor effects by potently inhibiting several RTKs, including MET (mesenchymal-epithelial transition factor), VEGFR2 (vascular endothelial growth factor receptor 2), and AXL.[6][8] These receptors and their associated signaling cascades are critical drivers of HCC pathogenesis.[3][6]
-
MET Signaling: The MET receptor, activated by its ligand HGF, is overexpressed in a significant portion of HCC cases and is associated with poor prognosis.[5][6] Its activation promotes cell proliferation, survival, and invasion. Cabozantinib directly inhibits MET, thereby disrupting these oncogenic processes.[5]
-
VEGFR2 Signaling: HCC is a hyper-vascular tumor, heavily reliant on angiogenesis for growth and metastasis.[1] Cabozantinib targets VEGFR2, a key mediator of angiogenesis, leading to a strong inhibition of new blood vessel formation within the tumor microenvironment.[5]
-
AXL Signaling: The AXL receptor is involved in resistance to anti-angiogenic therapies.[6] By inhibiting AXL, Cabozantinib may help overcome mechanisms of resistance that limit the efficacy of other targeted agents.
Preclinical studies have demonstrated that Cabozantinib effectively inhibits the c-MET/ERK signaling cascade, leading to decreased expression of downstream effectors like PKM2 and increased expression of the cell cycle inhibitor p21.[5] However, it has been shown to be less effective at inhibiting the AKT/mTOR pathway when used as a monotherapy.[1][5] This has led to investigations into combination therapies, for instance with mTOR inhibitors, which have shown synergistic effects in preclinical models.[1][5]
Preclinical In Vitro Evaluation
The initial assessment of Cabozantinib's anti-cancer activity in HCC was conducted using a variety of human HCC cell lines. These experiments are crucial for determining the drug's direct effects on cancer cells.
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. Studies have calculated IC₅₀ values for Cabozantinib across a panel of HCC cell lines, demonstrating its broad activity.[5]
| Cell Line | Oncogenic Driver(s) | IC₅₀ (µM) - Representative Data |
| HepG2 | Wild-type | Varies (typically low µM range) |
| MHCC97H | High Metastatic Potential | Varies (typically low µM range) |
| Huh7 | p53 mutant | Varies (typically low µM range) |
| PLC/PRF/5 | HBV positive | Varies (typically low µM range) |
| Note: Specific IC₅₀ values are study-dependent and can be found in the supplemental data of the cited literature.[5] |
This protocol outlines a standard procedure for assessing the effect of Cabozantinib on the viability of HCC cells.
-
Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Preclinical In Vivo Evaluation
To assess the therapeutic efficacy of Cabozantinib in a more complex biological system, in vivo studies using animal models of HCC are essential. These models help evaluate the drug's impact on tumor growth, angiogenesis, and the tumor microenvironment.
Xenograft models, where human HCC cells are implanted into immunodeficient mice, are commonly used. Cabozantinib has demonstrated significant tumor growth inhibition in these models.[9]
| Model | Cell Line | Treatment | Outcome |
| Subcutaneous Xenograft | MHCC97H | 10 or 30 mg/kg Cabozantinib, daily | Significant reduction in tumor volume and weight.[9] |
| Subcutaneous Xenograft | HepG2 | 10 or 30 mg/kg Cabozantinib, daily | Significant reduction in tumor volume and weight.[9] |
| Orthotopic Mouse Model | c-Met/β-catenin driven | Cabozantinib | Stable disease, inhibition of c-MET and ERK activity.[5] |
| Orthotopic Mouse Model | Akt/c-Met driven | Cabozantinib | Stable disease, strong inhibition of angiogenesis.[5] |
This protocol describes a typical in vivo study to evaluate Cabozantinib's efficacy.
-
Cell Preparation: Human HCC cells (e.g., MHCC97H) are harvested during the logarithmic growth phase. The cells are washed with PBS and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁶ cells per 100 µL.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of 6- to 8-week-old athymic nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured every 2-3 days using calipers (Volume = 0.5 × length × width²).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Treatment Group: Receives this compound (e.g., 10 or 30 mg/kg) administered daily via oral gavage.
-
Control Group: Receives a vehicle control on the same schedule.
-
-
Endpoint: Treatment continues for a specified duration (e.g., 14-21 days). During this period, tumor volume and body weight are monitored.
-
Tumor Excision and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, or immunohistochemistry to assess target inhibition and angiogenesis).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes and weights between the treated and control groups.
Conclusion
The preclinical evaluation of this compound provides a strong rationale for its clinical use in hepatocellular carcinoma. In vitro studies confirm its potent inhibitory activity against a range of HCC cell lines, while in vivo models demonstrate significant efficacy in reducing tumor growth and angiogenesis.[5][9] The mechanism of action, centered on the dual blockade of key oncogenic drivers like MET and VEGFR2, is well-supported by preclinical data.[5][6] These findings have been foundational for the successful clinical trials that led to Cabozantinib's approval and its establishment as an important therapeutic option for patients with advanced HCC.[7][10] Future preclinical research will likely continue to explore rational combination strategies to further enhance its efficacy and overcome potential resistance mechanisms.[1][11]
References
- 1. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocellular carcinoma: signaling pathways and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabozantinib-based combination therapy for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Cabozantinib: A Review in Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cabozantinib S-malate: A Technical Guide for Basic Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cabozantinib S-malate for basic cancer research applications. Cabozantinib is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, angiogenesis, and metastasis. This document details its mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting and inhibiting several key receptor tyrosine kinases involved in oncogenesis. Its primary targets include MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] Additionally, Cabozantinib potently inhibits other RTKs such as RET, KIT, AXL, and FLT3.[1][2][3] The simultaneous inhibition of these pathways disrupts crucial cellular processes in cancer cells, including proliferation, survival, invasion, and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4]
The dual blockade of MET and VEGFR2 is a key feature of Cabozantinib's mechanism. The MET signaling pathway, when activated by its ligand HGF, is implicated in tumor cell migration, invasion, and resistance to therapy.[5] The VEGFR2 pathway is a central regulator of angiogenesis. By inhibiting both, Cabozantinib not only directly hinders tumor cell growth but also disrupts the tumor microenvironment.[4]
Downstream of these receptors, Cabozantinib has been shown to inhibit the phosphorylation of key signaling molecules in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, further contributing to its anti-proliferative and pro-apoptotic effects.[5][6]
Quantitative Data
The following tables summarize the inhibitory activity of Cabozantinib against various kinases and cancer cell lines, providing a quantitative basis for its potent anti-cancer effects.
Table 1: In Vitro Kinase Inhibitory Activity of Cabozantinib (Cell-Free Assays)
| Target Kinase | IC50 (nM) |
| VEGFR2 | 0.035 |
| MET | 1.3 |
| RET | 5.2 |
| KIT | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
| TIE2 | 14.3 |
Data sourced from multiple studies.[1][2][3]
Table 2: In Vitro Cell Growth Inhibitory Activity of Cabozantinib (IC50)
| Cell Line | Cancer Type | IC50 (nM) |
| E98NT | Glioblastoma | 89 |
| SNU-5 | Gastric Carcinoma | 19 |
| Hs746T | Gastric Carcinoma | 9.9 |
| TT | Medullary Thyroid Carcinoma | 94 |
| 786-O/WT | Renal Cell Carcinoma | 10,000 |
| 786-O/S | Renal Cell Carcinoma | 13,000 |
| Caki-2/WT | Renal Cell Carcinoma | 14,500 |
| Caki-2/S | Renal Cell Carcinoma | 13,600 |
Data compiled from various research articles.[2][3][5][7]
Table 3: In Vivo Tumor Growth Inhibition by Cabozantinib
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition |
| LuCaP 93 | Neuroendocrine Prostate Cancer | 30 | Significant Reduction |
| LuCaP 173.1 | Neuroendocrine Prostate Cancer | 30 | Significant Reduction |
| Kasumi-1 | Acute Myeloid Leukemia | 10 | Retarded Tumor Growth |
| Kasumi-1 | Acute Myeloid Leukemia | 30 | Retarded Tumor Growth |
| TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | 30 | >14-fold volume decrease |
Data from cited preclinical studies.[6][8][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Cabozantinib and a typical experimental workflow for its evaluation.
Caption: Cabozantinib inhibits key oncogenic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing cabozantinib with therapeutic potential in KIT-driven t(8;21) acute myeloid leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cabozantinib S-malate in In-Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has been approved for the treatment of several malignancies, including medullary thyroid cancer, renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).[3] The primary mechanism of action of Cabozantinib involves the simultaneous inhibition of key signaling pathways implicated in tumor growth, angiogenesis, metastasis, and invasion.[3][4]
In-vitro cell viability assays are fundamental tools in drug discovery and cancer research to assess the cytotoxic or cytostatic effects of compounds like Cabozantinib. These assays measure the metabolic activity of living cells, providing a quantitative measure of cell health in response to treatment. This document provides detailed protocols and application notes for utilizing this compound in such assays.
Mechanism of Action: Multi-Targeted Kinase Inhibition
Cabozantinib exerts its anti-cancer effects by targeting several RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), and AXL.[5][6] It also demonstrates potent inhibitory activity against RET, KIT, FLT3, and TIE2.[1] By blocking these pathways, Cabozantinib can inhibit tumor angiogenesis, cell proliferation, and invasion, as well as modulate the tumor microenvironment to be more permissive to anti-tumor immune responses.[3][7]
Experimental Protocols
A variety of assays can determine cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular method that quantifies ATP, an indicator of metabolically active cells.[8] It is a rapid and sensitive homogeneous assay with an "add-mix-measure" format.[9] An alternative is the MTT assay, a colorimetric test based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[10]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from manufacturer's instructions for a 96-well plate format.[8][11]
A. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent (Buffer and lyophilized Substrate)[12]
-
Luminometer
B. Reagent Preparation:
-
CellTiter-Glo® Reagent: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[12] Transfer the entire volume of buffer into the amber bottle containing the lyophilized substrate to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.[11]
-
Cabozantinib Dilutions: Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations for treatment. It is common to perform a 2-fold or 3-fold serial dilution. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
C. Assay Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background measurement.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Drug Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of Cabozantinib or vehicle control to the appropriate wells.
-
Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 72 hours).[13]
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record luminescence using a plate-reading luminometer.
-
D. Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the Log of Cabozantinib concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation: Cabozantinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 of Cabozantinib varies depending on the cell line, reflecting different dependencies on the signaling pathways it inhibits.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Hs746T | Gastric Cancer | 9.9 | Growth Inhibition | |
| SNU-5 | Gastric Cancer | 19 | Growth Inhibition | [2] |
| E98NT | Glioblastoma | 89 | MTT Assay | |
| TT | Medullary Thyroid Cancer | 94 | Growth Inhibition | [14] |
| A498 | Renal Cell Carcinoma | >10,000 | Cell Viability | |
| 786-O | Renal Cell Carcinoma | >10,000 | Cell Viability | |
| Caki-1 | Renal Cell Carcinoma | >10,000 | Cell Viability | [13] |
Note: IC50 values can vary based on experimental conditions such as cell seeding density, incubation time, and the specific viability assay used. The data from renal cell carcinoma lines suggest that in some contexts, Cabozantinib may have minimal effects on cell viability at concentrations up to 10 µM in standard culture conditions. Other studies show potent effects in the nanomolar range.[2][14] Researchers should determine the optimal concentration range for their specific cell model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabometyxhcp.com [cabometyxhcp.com]
- 7. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Cabozantinib S-malate for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RET, KIT, AXL, and FLT3.[1][2][3] By targeting these pathways, Cabozantinib inhibits tumor angiogenesis, invasion, and metastasis, making it a critical compound in cancer research and therapy.[4] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, presenting a challenge for its application in cell-based assays.[5][6] This document provides a detailed protocol for the proper dissolution and preparation of this compound for consistent and reproducible results in cell culture experiments. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[7]
Mechanism of Action: Multi-Targeted Kinase Inhibition
Cabozantinib exerts its anti-cancer effects by simultaneously blocking several signaling pathways crucial for tumor growth and survival. Its primary targets, MET and VEGFR2, are key drivers of tumor cell proliferation, migration, and angiogenesis. The concurrent inhibition of these and other kinases like AXL and RET allows Cabozantinib to overcome potential resistance mechanisms.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant for its use in cell culture.
| Parameter | Value | Reference(s) |
| Molecular Weight | 635.59 g/mol | [1][8] |
| Appearance | White to beige powder | [1] |
| Solubility in DMSO | ≥ 2 mg/mL. Can be up to 16.67 mg/mL with sonication or 100 mg/mL. | [1][7][8] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | [2][8] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2][7][8] |
| In Vitro IC₅₀ Values | VEGFR2: 0.035 nMMET: 1.3 nMKIT: 4.6 nMRET: 5.2 nMAXL: 7 nMFLT3: 11.3 nM | [1][2][3] |
| Typical Cell Assay Conc. | 0.1 µM - 10 µM (cell line dependent) | [3] |
Experimental Protocols
1. Materials and Reagents
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution that can be stored for long-term use.
-
Pre-Weighing Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent condensation. It is recommended to briefly centrifuge the vial to collect all the powder at the bottom.[7]
-
Calculation : To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 635.59 ( g/mol ) / 1000
-
Example: To make 1 mL of a 10 mM stock solution, you would need 6.36 mg of this compound.
-
-
Dissolution :
-
Carefully weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.[7]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.[1]
-
If dissolution is difficult, brief sonication in a water bath can be applied to facilitate the process.[7]
-
-
Aliquoting and Storage :
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[2][8]
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term stability (up to one year). For short-term use (up to 6 months), storage at -20°C is acceptable.[2]
-
3. Protocol for Preparing Working Solutions for Cell Culture
-
Thawing : Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution : Perform serial dilutions of the stock solution using sterile complete cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration Control : It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically ≤ 0.1% .[7] Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments to account for any solvent effects.[7]
-
Example: To achieve a final concentration of 10 µM Cabozantinib, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Safety Precautions
This compound is a potent cytotoxic agent. Standard laboratory safety practices should be followed. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound in its powder or dissolved form. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. SML3915, Cabozantinib malate, ≥98 (HPLC), Powder, DMSO: 2 mg/mL [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cabozantinib-S-Malate - NCI [cancer.gov]
- 5. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210332014A1 - Cabozantinib malate crystal form, preparation method and use thereof - Google Patents [patents.google.com]
- 7. This compound | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for Cabozantinib S-malate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib S-malate is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, and RET.[1][2][3] Its ability to simultaneously target key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, invasion, and metastasis makes it a valuable tool in preclinical cancer research.[4] These application notes provide detailed information and protocols for the use of this compound in various mouse xenograft models.
Mechanism of Action
Cabozantinib exerts its anti-tumor effects by inhibiting several critical signaling pathways. The primary targets, MET and VEGFR2, play crucial roles in tumor progression. The MET pathway is implicated in tumor cell growth, migration, and invasion, while the VEGFR2 pathway is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] By blocking these and other RTKs, Cabozantinib can effectively inhibit tumor growth, reduce metastasis, and disrupt the tumor microenvironment.[1][2][4]
Signaling Pathways Targeted by Cabozantinib
Caption: Cabozantinib inhibits multiple RTKs, blocking downstream signaling pathways.
Recommended Dosages in Mouse Xenograft Models
The optimal dosage of this compound can vary depending on the tumor model, mouse strain, and experimental endpoint. The following table summarizes dosages used in various published studies.
| Cancer Type | Cell Line / PDX Model | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Reference |
| Renal Cell Carcinoma | Papillary RCC (PDX) | RAG2-/-γC-/- | 30 | Daily, oral gavage | [5][6] |
| Renal Cell Carcinoma | Renca | BALB/c | 10 | Daily, oral gavage | [7] |
| Prostate Cancer | PC-3luc, LuCaP-35 | SCID | 60 | Daily, oral gavage | [8] |
| Prostate Cancer | MDA PCa-144-13 (PDX) | - | 30 | 6 days/week, oral gavage | [9] |
| Prostate Cancer (SCNPC) | LuCaP 93, LuCaP 173.1 (PDX) | - | 30 | Daily, oral gavage | [10][11] |
| Breast Cancer | MDA-MB-231 | Nude | 10, 60 | Daily | [12] |
| Triple-Negative Breast Cancer | MDA-MB-231, HCC70 | hHGFtg-SCID | 30 | Daily | [13] |
| Acute Myeloid Leukemia | MV4-11, Molm-13 | - | 10, 30 | 5 days on, 1 day off | [14] |
| Colorectal Cancer | PDX models | - | 30 | Daily | [15] |
| Ovarian Cancer | ID8-RFP | C57BL/6 | 50 | 4 doses/week, oral | [16] |
| Esophageal Squamous Cell Carcinoma | KYSE-70 | NOD-SCID | 30 | Daily, oral gavage | [17] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, PBS, or a solution of 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution for a 30 mg/kg dose in a 20g mouse (requiring 0.06 mL), you would need to prepare a sufficient volume for the entire study cohort plus overage.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the desired volume of vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure a uniform suspension before each administration. Prepare fresh daily.[5]
Administration via Oral Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible plastic or metal)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse accurately to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly dispense the contents of the syringe into the stomach.
-
Withdraw the gavage needle smoothly.
-
Monitor the mouse for a few minutes after dosing to ensure there are no signs of distress.
-
Administer the vehicle to the control group using the same procedure.
Experimental Workflow for a Xenograft Study
Caption: A general workflow for a typical mouse xenograft study with Cabozantinib.
Data Presentation
Tumor Growth Inhibition
| Cancer Model | Treatment Group | Tumor Volume Change | Statistical Significance | Reference |
| Papillary RCC (PDX) | Control | 10-fold increase over 21 days | - | [5] |
| Papillary RCC (PDX) | Cabozantinib (30 mg/kg) | >14-fold decrease over 21 days | p < 0.05 | [5] |
| Breast Cancer (MDA-MB-231) | Cabozantinib (60 mg/kg) | Reduction in osteolytic lesion area | p < 0.05 | [12] |
| Prostate Cancer (PC-3luc) | Cabozantinib (60 mg/kg) | Significant inhibition of tumor growth | p < 0.05 | [8] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Cabozantinib (30 mg/kg) | Significant inhibition of tumor growth | p < 0.015 | [13] |
| SCNPC (LuCaP 93) | Cabozantinib (30 mg/kg) | Significant decrease in tumor volume | p = 0.0175 | [10][11] |
| SCNPC (LuCaP 173.1) | Cabozantinib (30 mg/kg) | Significant decrease in tumor volume | p < 0.0001 | [10][11] |
Effects on Metastasis
| Cancer Model | Treatment Group | Effect on Metastasis | Statistical Significance | Reference |
| Papillary RCC (PDX) | Cabozantinib (30 mg/kg) | Inhibition of lung metastasis | p < 0.05 | [5] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Cabozantinib (30 mg/kg) | Significant inhibition of lung metastasis | p < 0.02 | [13] |
Conclusion
This compound is a versatile and effective multi-targeted tyrosine kinase inhibitor for preclinical evaluation in a wide range of mouse xenograft models. The provided dosages and protocols offer a solid foundation for designing and executing robust in vivo studies to investigate its anti-tumor efficacy and mechanism of action. Researchers should carefully consider the specific tumor model and experimental objectives to optimize the study design for the most informative outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Frontiers | Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]
Application Notes and Protocols for Angiogenesis Assays Using Cabozantinib S-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib, a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), has emerged as a significant therapeutic agent in oncology.[1] Its S-malate salt form is utilized in clinical formulations.[2] Cabozantinib's primary mechanism of action involves the concurrent inhibition of several critical signaling pathways implicated in tumor progression, metastasis, and angiogenesis.[3][4] These pathways are mediated by receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), MET (hepatocyte growth factor receptor), and AXL.[5][6] By targeting these key drivers of tumorigenesis, Cabozantinib effectively disrupts tumor vascularization, inhibits tumor cell proliferation and invasion, and can induce apoptosis.[1][7]
These application notes provide detailed protocols for assessing the anti-angiogenic properties of Cabozantinib S-malate using standard in vitro, ex vivo, and in vivo angiogenesis assays. The provided methodologies and data summaries are intended to guide researchers in the effective design and execution of experiments to evaluate the anti-angiogenic potential of this compound.
Mechanism of Action: Targeting Key Angiogenesis Pathways
Cabozantinib exerts its anti-angiogenic effects by potently inhibiting the tyrosine kinase activity of VEGFR2, MET, and AXL, among other RTKs like RET, KIT, and FLT3.[8][9] Overexpression and activation of these receptors are hallmarks of many cancers and are crucial for tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7]
The signaling cascade initiated by the binding of ligands such as VEGF and HGF (hepatocyte growth factor) to their respective receptors (VEGFR and MET) triggers a series of downstream events that promote endothelial cell proliferation, migration, and tube formation – all critical steps in angiogenesis. Cabozantinib's simultaneous inhibition of these pathways leads to a multifaceted anti-tumor effect, not only by directly targeting cancer cells but also by disrupting the tumor microenvironment.[1][10]
Caption: Cabozantinib inhibits VEGFR2, MET, and AXL signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of Cabozantinib against key kinases and its effects on cellular processes relevant to angiogenesis.
Table 1: Inhibitory Activity of Cabozantinib against Receptor Tyrosine Kinases
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 | 0.035 | [11] |
| MET | 1.3 | [11] |
| AXL | 7 | [11] |
| RET | 4 | [12] |
| KIT | 4.6 | [11] |
| FLT3 | 11.3 | [11] |
| TIE2 | 14.3 | [8] |
Table 2: Anti-proliferative and Anti-angiogenic Activity of Cabozantinib
| Cell Line/Assay | Endpoint | IC50 (nM) | Reference | | :--- | :--- | :--- | | Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | 4.6 |[5] | | MDA-MB-231 (Breast Cancer) | Tube Formation | 5.1 |[13] | | A431 (Epidermoid Carcinoma) | Tube Formation | 4.1 |[13] | | HT1080 (Fibrosarcoma) | Tube Formation | 7.7 |[13] | | B16F10 (Melanoma) | Tube Formation | 4.7 |[13] | | TT (Medullary Thyroid Carcinoma) | Cell Proliferation | 94 |[6] | | SNU-5 (Gastric Carcinoma) | Cell Proliferation | 19 |[9] | | Hs746T (Gastric Carcinoma) | Cell Proliferation | 9.9 |[9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (DMSO).[10][14]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.36 mg of this compound (Molecular Weight: 635.59 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Caption: Workflow for the in vitro tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well tissue culture plates
-
This compound stock solution
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is spread evenly. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. A suggested starting concentration range is 1 nM to 1 µM, based on its potent in vitro activity.[5]
-
Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each BME-coated well.
-
Immediately add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control for angiogenesis induction (e.g., VEGF) if necessary.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Observe tube formation under an inverted microscope.
-
For quantification, images of the tube networks can be captured.
-
Quantify parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Ex Vivo: Rat Aortic Ring Assay
This assay provides a more complex model of angiogenesis, involving the sprouting of microvessels from a segment of the rat aorta.
Caption: Workflow for the ex vivo aortic ring assay.
Materials:
-
Sprague-Dawley rats (8-12 weeks old)
-
Serum-free endothelial cell growth medium
-
Collagen Type I or BME
-
48-well tissue culture plates
-
Surgical instruments
-
This compound stock solution
Protocol:
-
Aorta Dissection: Euthanize a rat according to approved institutional guidelines. Dissect the thoracic aorta and place it in a sterile petri dish containing cold, serum-free medium.
-
Ring Preparation: Under a dissecting microscope, carefully remove the fibro-adipose tissue surrounding the aorta. Cut the aorta into 1 mm thick rings.
-
Embedding: Place a 150 µL drop of cold collagen solution or BME in the center of each well of a 48-well plate and allow it to solidify at 37°C for 30 minutes. Place one aortic ring on top of the gel. Add another 100 µL of the matrix solution to cover the ring. Incubate at 37°C for another 30 minutes.
-
Treatment: Add 500 µL of serum-free medium containing the desired concentrations of this compound to each well. A suggested starting concentration range is 10 nM to 10 µM. Include a vehicle control.
-
Culture: Incubate the plate at 37°C with 5% CO2. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
Quantification: Monitor microvessel sprouting daily. After 7-14 days, capture images of the rings. Quantify the area of microvessel outgrowth from the aortic ring using image analysis software.
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
References
- 1. Cabozantinib malate ≥98% (HPLC) | 1140909-48-3 [sigmaaldrich.com]
- 2. drugs.com [drugs.com]
- 3. scilit.com [scilit.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. formulationdiary.com [formulationdiary.com]
- 7. Exposure–response analyses of cabozantinib in patients with metastatic renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cabozantinib S-malate for Studying Drug Resistance Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Resistance to MET/VEGFR2 Inhibition by Cabozantinib Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cabozantinib S-malate Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cabozantinib S-malate in DMSO and PBS.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMSO and PBS?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in aqueous solutions like Phosphate-Buffered Saline (PBS) and water. The solubility in aqueous media is also pH-dependent, with higher solubility at acidic pH and practical insolubility above pH 4.
Q2: Why is my this compound not dissolving properly in DMSO?
A2: Several factors can affect the dissolution of this compound in DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility. It is crucial to use fresh, anhydrous, high-purity DMSO. Additionally, physical assistance like ultrasonication may be necessary to achieve complete dissolution, especially at high concentrations.
Q3: Can I dissolve this compound directly in cell culture media or PBS for my experiments?
A3: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended due to the compound's poor aqueous solubility. This can lead to precipitation of the compound, resulting in inaccurate concentrations in your experiments. The standard procedure is to first prepare a concentrated stock solution in DMSO.
Q4: What is the recommended storage condition for this compound stock solutions in DMSO?
A4: Prepared stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year) to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Question: I've added the correct volume of DMSO to my this compound powder, but I still see solid particles. What should I do?
-
Answer:
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO. Older DMSO can absorb moisture from the air, which hinders solubility.
-
Apply Sonication: Place the vial in an ultrasonic water bath for several minutes to aid dissolution.
-
Gentle Warming: Gentle warming can increase solubility. A study on Cabozantinib malate showed that its mole fraction solubility in DMSO increases with temperature. However, be cautious with temperature to avoid degradation.
-
Vortexing: Vigorous vortexing can also help break up powder clumps and facilitate dissolution.
-
Issue 2: Precipitation occurs after diluting the DMSO stock solution into PBS or cell culture media.
-
Question: When I add my this compound DMSO stock to my aqueous experimental buffer (PBS or media), a precipitate forms. How can I prevent this?
-
Answer:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.1%, to minimize its potential effects on cells and reduce the likelihood of precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO, then further dilute into your aqueous buffer.
-
Use of Co-solvents (for in vivo studies): For animal experiments, specific formulations using co-solvents like PEG300 and Tween 80 in combination with saline or PBS are often required to maintain solubility.
-
pH of the Buffer: Cabozantinib's solubility is pH-dependent. Ensure the pH of your final solution is compatible with maintaining solubility, although in physiological buffers, this is often a challenge.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Source |
| DMSO | 100 mg/mL (157.33 mM) | Requires sonication; use fresh DMSO | |
| DMSO | 127 mg/mL (199.81 mM) | Use fresh DMSO | |
| DMSO | 2 mg/mL | Clear solution | |
| Water | < 0.1 mg/mL | Insoluble |
Table 2: Mole Fraction Solubility of Cabozantinib Malate in DMSO and Water at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻²) |
| Pure DMSO | 318.2 | 4.38 |
| Pure Water | 298.2 | 2.24 x 10⁻⁵ |
| Data adapted from a study on Cabozantinib malate (CBZM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 635.59 g/mol ). For 1 mL of a 10 mM solution, you would need 6.356 mg. b. Weigh the calculated amount of this compound powder and place it in a sterile vial. c. Add the corresponding volume of fresh, anhydrous DMSO. For 1 mL of stock, add 1 mL of DMSO. d. Vortex the mixture vigorously for 1-2 minutes. e. If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of any particulate matter. g. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Inhibition of multiple receptor tyrosine kinases by Cabozantinib.
Technical Support Center: Optimizing Cabozantinib S-malate for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the determination of the half-maximal inhibitory concentration (IC50) of Cabozantinib S-malate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cabozantinib?
A1: Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI). It primarily inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL, and RET.[1][2][3][4][5] By targeting multiple signaling pathways at once, Cabozantinib can reduce tumor angiogenesis, motility, and invasiveness.[1]
Q2: What is a typical IC50 value for Cabozantinib?
A2: The IC50 value for Cabozantinib can vary significantly depending on the cell line and the specific assay used. For instance, in biochemical assays, the IC50 for VEGFR2 is as low as 0.035 nM, while for c-MET it is 1.3 nM.[6][7] In cell-based proliferation assays, the IC50 can range from the nanomolar to the micromolar range. For example, the IC50 in E98NT glioblastoma cells was determined to be 89 nM[8], while in some renal cell carcinoma (RCC) lines, 50% inhibition was not reached even at concentrations as high as 10 µM.[9]
Q3: How should I prepare my this compound stock solution?
A3: this compound is poorly soluble in water but freely soluble in dimethyl sulfoxide (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared. Ensure the DMSO is fresh and not moisture-absorbing, as this can reduce solubility.[6]
Q4: What concentration range should I use for my dose-response curve?
A4: Given the wide range of reported IC50 values, it is advisable to start with a broad concentration range, for example, from 0.1 nM to 100 µM, using serial dilutions.[12] Once an approximate IC50 is determined, you can perform a more focused experiment with a narrower range of concentrations around the estimated IC50 to improve accuracy.
Q5: What is the recommended treatment duration for IC50 determination?
A5: A common treatment duration for cell viability assays with Cabozantinib is 72 hours.[9][13] However, the optimal duration can depend on the cell line's doubling time and the specific biological question being addressed. Shorter incubation times (e.g., 24 or 48 hours) have also been used.[6][8][14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No dose-dependent inhibition observed | 1. Concentration range is too low or too high: The effective concentrations may be outside the tested range. 2. Cell line is resistant to Cabozantinib: Some cell lines exhibit intrinsic or acquired resistance.[12][14] 3. Incorrect assay setup: Errors in cell seeding, drug dilution, or assay protocol. | 1. Broaden the concentration range: Test a wider range of concentrations (e.g., 1 nM to 50 µM). 2. Verify target expression: Confirm that the target receptors (e.g., c-MET, VEGFR2) are expressed in your cell line. Consider using a different, more sensitive cell line as a positive control. 3. Review and optimize your protocol: Ensure accurate cell counting and seeding, and verify the accuracy of your serial dilutions. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects in the plate: Evaporation from the outer wells of a microplate. 3. Inaccurate pipetting: Errors in adding drug or assay reagents. | 1. Ensure a single-cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental data, or fill them with sterile PBS or media. 3. Use calibrated pipettes: Ensure proper pipetting technique and use calibrated equipment. |
| Precipitation of Cabozantinib in culture medium | 1. Poor solubility at final concentration: The concentration of Cabozantinib exceeds its solubility limit in the culture medium. 2. Low DMSO tolerance of cells: High final DMSO concentration may be toxic to cells. | 1. Check final DMSO concentration: The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent toxicity and solubility issues. 2. Prepare intermediate dilutions: If high concentrations of Cabozantinib are needed, prepare intermediate dilutions in culture medium from the DMSO stock to ensure it is well-dissolved before adding to the cells. |
| IC50 value is significantly different from published data | 1. Different experimental conditions: Variations in cell line passage number, serum concentration, treatment duration, or the specific viability assay used.[9][14] 2. Different salt form of Cabozantinib: Using a different salt form may affect solubility and activity. | 1. Standardize your protocol: Carefully document all experimental parameters and compare them with the cited literature. 2. Confirm the compound identity: Ensure you are using this compound as specified. |
Data Summary
In Vitro IC50 Values for Cabozantinib
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| VEGFR2 | Biochemical Assay | 0.035 | [6][7] |
| c-MET | Biochemical Assay | 1.3 | [6][7] |
| RET | Biochemical Assay | 5.2 | [7][13] |
| KIT | Biochemical Assay | 4.6 | [6][7] |
| AXL | Biochemical Assay | 7 | [6][7] |
| E98NT (Glioblastoma) | Proliferation Assay | 89 | [8] |
| TT (Medullary Thyroid Cancer) | Proliferation Assay | 94 | [13] |
| 786-O/WT (Renal Cell Carcinoma) | Cell Viability Assay | 10,000 | [14] |
| Caki-2/WT (Renal Cell Carcinoma) | Cell Viability Assay | >15,000 | [14] |
Experimental Protocols
Protocol: Determination of Cabozantinib IC50 using an MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Cabozantinib. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Signaling Pathways Inhibited by Cabozantinib
Caption: Major signaling pathways inhibited by Cabozantinib.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for IC50 determination.
Troubleshooting Logic for IC50 Experiments
Caption: A decision tree for troubleshooting IC50 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cabozantinib S-malate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cabozantinib S-malate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Ensure you are using a consistent cell line passage number. Genetic drift can occur in cell lines over time, leading to changes in drug sensitivity. Different cell lines will also exhibit different sensitivities to Cabozantinib.[1][2]
-
Compound Stability and Storage: this compound is stable for at least two years when stored at +4°C.[3] However, degradation can occur under heat and oxidative conditions, and significant degradation is observed under basic hydrolysis.[4] Ensure the compound is stored correctly and protected from light and moisture.[3]
-
Solvent and Dilution: this compound is practically insoluble in water above pH 4.[4] DMSO is a common solvent, but moisture-absorbing DMSO can reduce solubility.[5] Use fresh, high-quality DMSO for stock solutions.[5][6] Inconsistent serial dilutions can also lead to variability.
-
Assay-Specific Factors: The type of cell viability assay used (e.g., MTT, CellTiter-Glo, SRB) can yield different results.[7][8] Incubation time with the compound can also significantly impact the IC50 value.[1][5][9]
Q2: My Western blot results for phosphorylated proteins (e.g., p-MET, p-VEGFR2) are not consistent after this compound treatment. What could be the issue?
A2: Inconsistent Western blot results are a common issue. Here are some potential causes:
-
Timing of Lysate Preparation: The inhibition of receptor tyrosine kinase phosphorylation by Cabozantinib can be rapid.[10] Ensure that cell lysates are prepared at consistent and appropriate time points after treatment to capture the desired signaling event.
-
Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are crucial. Ensure they are validated for the intended application and used at the recommended dilution.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.[11][12]
Q3: I am having trouble dissolving this compound. What is the recommended procedure?
A3: this compound has poor aqueous solubility.[6] It is practically insoluble in water at a pH above 4.[4] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution.[5][6] Studies have shown that the solubility of Cabozantinib malate is significantly enhanced in DMSO.[6] When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low and consistent across all experimental conditions, as high concentrations can be toxic to cells.
Q4: What are the primary signaling pathways targeted by this compound?
A4: Cabozantinib is a multi-kinase inhibitor that primarily targets MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[5][10][13] It also inhibits other receptor tyrosine kinases, including RET, KIT, AXL, and FLT3.[5][14][15][16][17] By inhibiting these kinases, Cabozantinib disrupts key cellular processes involved in tumor growth, angiogenesis, and metastasis.[16][18][19]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting variability in cell viability assays with this compound.
Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound - CAS-Number 1140909-48-3 - Order from Chemodex [chemodex.com]
- 4. formulationdiary.com [formulationdiary.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpls.org [wjpls.org]
- 8. wjpls.org [wjpls.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Cabozantinib (S-malate) | 1140909-48-3 | VEGFR | MOLNOVA [molnova.com]
- 16. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 17. This compound | C32H30FN3O10 | CID 25102846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cabozantinib-S-Malate - NCI [cancer.gov]
- 19. cabometyxhcp.com [cabometyxhcp.com]
Technical Support Center: Off-Target Effects of Cabozantinib S-malate in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Cabozantinib S-malate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of Cabozantinib?
A1: Cabozantinib is a multi-tyrosine kinase inhibitor (TKI) with potent activity against several receptor tyrosine kinases (RTKs). Its primary targets include MET, VEGFR2, and RET. However, it also exhibits inhibitory activity against a range of other kinases, which are considered its off-target effects. These include, but are not limited to, KIT, AXL, FLT3, TIE-2, p-PDGF-Rα, p-IGF-1R, p-MERTK, and p-DDR1. The inhibition of these off-target kinases can contribute to both the therapeutic efficacy and the adverse effects observed with Cabozantinib treatment.
Q2: How can I assess the off-target effects of Cabozantinib in my cancer cell line?
A2: A comprehensive approach to assessing off-target effects involves a combination of techniques. A phospho-receptor tyrosine kinase (phospho-RTK) array can provide a broad screen of multiple activated RTKs that are inhibited by Cabozantinib. Western blotting can then be used to validate the findings from the array and to examine the phosphorylation status of specific downstream signaling proteins in pathways like PI3K/Akt and MAPK/ERK. Kinome profiling services can also offer a detailed, quantitative analysis of Cabozantinib's inhibitory activity against a large panel of kinases.
Q3: What is the recommended concentration range for studying Cabozantinib's off-target effects in vitro?
A3: The effective concentration of Cabozantinib can vary significantly between different cancer cell lines. It is recommended to first perform a dose-response experiment to determine the IC50 value for cell viability in your specific cell line. For studying off-target effects, it is often insightful to use a range of concentrations, including those below, at, and above the IC50 value. Some off-target effects may be observed at concentrations lower than those required to inhibit the primary targets and affect cell viability.
Q4: Are there known issues with Cabozantinib's solubility and stability in cell culture?
A4: this compound is soluble in DMSO. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The pH of the medium can affect the solubility of Cabozantinib. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistent activity.
Troubleshooting Guides
Cell Viability Assays (MTT/MTS)
Problem: I am seeing inconsistent or unexpected results in my MTT/MTS cell viability assays after Cabozantinib treatment.
-
Possible Cause 1: Direct interference of Cabozantinib with the assay reagents.
-
Troubleshooting Tip: Some chemical compounds can interfere with the reduction of tetrazolium salts (MTT, MTS) to formazan, leading to inaccurate readings. To test for this, run a control experiment with Cabozantinib in cell-free wells containing only media and the assay reagent. If you observe a change in absorbance, this indicates direct interference. Consider using an alternative viability assay that relies on a different principle, such as a CyQUANT direct cell proliferation assay or a crystal violet staining assay.
-
-
Possible Cause 2: Altered cellular metabolism due to off-target effects.
-
Troubleshooting Tip: Cabozantinib's off-target effects can alter the metabolic activity of cells without necessarily inducing cell death, which can affect assays that measure metabolic activity. Cross-validate your viability results with a method that directly counts cells or measures membrane integrity, such as trypan blue exclusion or a live/dead cell staining kit.
-
Western Blotting
Problem: I am observing unexpected changes in the phosphorylation of downstream signaling proteins (e.g., Akt, ERK) after Cabozantinib treatment.
-
Possible Cause 1: Paradoxical pathway activation.
-
Troubleshooting Tip: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. This is a known phenomenon with some kinase inhibitors. To investigate this, perform a time-course experiment to observe the dynamics of pathway activation and inhibition. Also, consider using inhibitors of other pathways in combination with Cabozantinib to dissect the signaling crosstalk.
-
-
Possible Cause 2: Antibody non-specificity or cross-reactivity.
-
Troubleshooting Tip: Ensure that your primary antibodies are well-validated for the target and species you are working with. Run appropriate controls, including positive and negative cell lysates, and consider using a different antibody clone if the issue persists.
-
Problem: My western blot bands for phosphorylated proteins are weak or absent after Cabozantinib treatment.
-
Possible Cause: Effective on- or off-target inhibition.
-
Troubleshooting Tip: This is the expected outcome if Cabozantinib is inhibiting the upstream kinase. To confirm that the protein is present but dephosphorylated, probe a parallel blot with an antibody against the total protein. A strong signal for the total protein and a weak or absent signal for the phospho-protein indicates successful inhibition.
-
Quantitative Data Summary
Table 1: IC50 Values of Cabozantinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1 | Melanoma Brain Metastasis | 71.8 | |
| H3 | Melanoma Brain Metastasis | 33.4 | |
| H10 | Melanoma Brain Metastasis | 70.4 | |
| 786-O/WT | Renal Cell Carcinoma | 10 (±0.6) | |
| 786-O/S (Sunitinib-resistant) | Renal Cell Carcinoma | 13 (±0.4) | |
| E98NT | Glioblastoma | 0.089 | |
| Multiple Neuroblastoma Cell Lines | Neuroblastoma | 1.6 - 16.2 |
Table 2: Biochemical IC50 Values of Cabozantinib for On-Target and Off-Target Kinases
| Kinase | IC50 (nmol/L) | Reference |
| MET | 1.3 | |
| VEGFR2 | 0.035 | |
| RET (wild type) | 5.2 | |
| RET (M918T mutant) | 27 | |
| RET (Y791F mutant) | 1173 | |
| RET (V804L mutant) | >5000 |
Experimental Protocols
Protocol 1: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol is adapted from the R&D Systems Human Phospho-RTK Array Kit protocol.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in the provided lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Array Blocking and Incubation:
-
Block the phospho-RTK array membranes with the provided blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with the cell lysates (e.g., 200-500 µg of total protein) overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membranes to remove unbound proteins.
-
Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Wash the membranes again.
-
Add the chemiluminescent detection reagents and visualize the signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the spot intensities using image analysis software.
-
Compare the signal intensities of the spots between the Cabozantinib-treated and control samples to identify inhibited RTKs.
-
Protocol 2: Western Blotting for Downstream Signaling Pathways
-
Sample Preparation:
-
Treat cells with this compound as described in the phospho-RTK array protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Technical Support Center: Overcoming Cabozantinib S-malate Resistance In Vitro
Welcome to the technical support center for researchers investigating resistance to Cabozantinib S-malate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Cabozantinib observed in vitro?
A1: In vitro studies have identified several key mechanisms by which cancer cells can develop resistance to Cabozantinib. These include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of MET, VEGFR, and AXL by upregulating other signaling pathways. A notable example is the upregulation of Fibroblast Growth Factor Receptor 1 (FGFR1) signaling, which can be driven by the YAP/TBX5 transcriptional complex.[1][2][3]
-
On-target mutations: While less common for Cabozantinib itself, mutations in the target kinases can confer resistance. For instance, the MET D1228N mutation, which confers resistance to crizotinib, has been shown to remain sensitive to Cabozantinib.[3][4]
-
Crosstalk between receptor tyrosine kinases: Enhanced signaling and complex formation between AXL and c-Met have been implicated in the development of resistance, particularly in renal cell carcinoma.[5][6]
-
Influence of the tumor microenvironment: Secretion of pro-angiogenic factors by immune cells within the tumor microenvironment can contribute to Cabozantinib resistance.[7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, can increase the efflux of Cabozantinib from the cell, reducing its intracellular concentration and efficacy.[8][9]
Q2: How can I develop a Cabozantinib-resistant cell line in the lab?
A2: Developing a resistant cell line is a time-consuming process that requires careful planning. Here is a general protocol:
-
Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of Cabozantinib for your parental cell line.
-
Chronic exposure: Continuously culture the parental cells in the presence of Cabozantinib at a concentration close to the IC50.
-
Dose escalation: Gradually increase the concentration of Cabozantinib in the culture medium as the cells begin to proliferate at the current concentration. This process can take several months.
-
Clonal selection: Once a resistant population is established, you can perform clonal selection by seeding cells at a very low density to isolate and expand single colonies with the desired level of resistance.
-
Characterization: Regularly characterize the resistant cell line by confirming its IC50, and investigating the underlying resistance mechanisms through techniques like Western blotting and qRT-PCR.
Q3: What are some potential strategies to overcome Cabozantinib resistance in my in vitro models?
A3: Several strategies can be explored to overcome Cabozantinib resistance in vitro:
-
Combination Therapy:
-
Targeting bypass pathways: If resistance is mediated by FGFR1 upregulation, combining Cabozantinib with an FGFR inhibitor may restore sensitivity.[1][2]
-
Dual AXL/MET inhibition: In cases of AXL/c-Met crosstalk, co-treatment with a specific AXL inhibitor, such as TP-0903, can be effective.[5][6]
-
Immunotherapy combinations: Although more relevant in vivo, co-culture experiments with immune cells and the use of checkpoint inhibitors could be explored in vitro.
-
-
Inhibition of Drug Efflux Pumps: Co-administration of inhibitors for ABCB1 or ABCG2 may increase the intracellular concentration of Cabozantinib. Interestingly, Cabozantinib itself has been shown to inhibit these transporters, potentially overcoming resistance to other chemotherapeutic agents.[8][9][10]
Troubleshooting Guides
Guide 1: Developing Resistant Cell Lines
| Issue | Possible Cause | Suggested Solution |
| Widespread cell death upon initial drug exposure. | The starting concentration of Cabozantinib is too high. | Begin with a concentration significantly lower than the IC50 and gradually increase it over a longer period. |
| Resistant phenotype is lost after freezing and thawing. | The resistant population is heterogeneous or the resistance is transient. | Re-select for resistance after thawing by culturing in the presence of Cabozantinib. It is also advisable to freeze down multiple vials of the resistant cell line at different passages. |
| Inconsistent IC50 values in the resistant cell line. | The cell line is not yet stably resistant or there is clonal heterogeneity. | Perform single-cell cloning to establish a more homogeneous resistant population. Continue to culture the cells in the presence of Cabozantinib to maintain selective pressure. |
Guide 2: Interpreting Unexpected Western Blot Results
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for p-MET, p-AXL, or p-FGFR1. | Inefficient cell lysis or protein degradation. Low protein abundance. Ineffective antibody. | Use fresh lysis buffer containing phosphatase and protease inhibitors. Increase the amount of protein loaded. Ensure the primary antibody is validated for the application and species. |
| High background. | Insufficient blocking or washing. Primary antibody concentration is too high. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Optimize the primary antibody concentration by performing a titration. Increase the number and duration of washes. |
| Non-specific bands. | Primary or secondary antibody is not specific enough. Protein degradation. | Use a more specific primary antibody. Ensure samples are handled on ice and with protease inhibitors. Run appropriate controls, such as lysates from cells known to express or not express the target protein. |
Guide 3: Troubleshooting qRT-PCR for Gene Expression Analysis
| Issue | Possible Cause | Suggested Solution |
| No amplification in the no-template control (NTC). | Contamination of reagents or workspace. | Use fresh, nuclease-free water and reagents. Clean pipettes and workspace with a DNA decontamination solution. |
| Poor amplification efficiency. | Suboptimal primer design or concentration. Presence of inhibitors in the RNA sample. | Re-design primers following best practices. Perform a primer concentration matrix to find the optimal concentration. Ensure high-quality RNA extraction and consider using a cleanup kit. |
| Inconsistent Cq values between technical replicates. | Pipetting errors. Poorly mixed reaction components. | Use a master mix to minimize pipetting variability. Ensure all components are thoroughly mixed before aliquoting. |
Guide 4: Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Issues
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding. Edge effects in the microplate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value seems incorrect or is not reproducible. | Inappropriate cell density. Incorrect incubation time. Drug instability in the medium. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform a time-course experiment to determine the optimal drug incubation time. Prepare fresh drug dilutions for each experiment. |
| Viability is greater than 100% at low drug concentrations. | The drug may have a hormetic effect (stimulatory at low doses). The assay signal is influenced by changes in cell metabolism not related to viability. | This can be a real biological effect. If it is an artifact, consider using a different viability assay that measures a different cellular parameter (e.g., ATP content vs. metabolic activity). |
Experimental Protocols
Protocol 1: Western Blotting for Receptor Tyrosine Kinase Activation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-FGFR1, anti-FGFR1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Include a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
-
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
-
Quantitative Data Summary
Table 1: Effect of Cabozantinib on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| NCI-H460/TPT10 | Non-Small Cell Lung Cancer | >10 | >10 (re-sensitized by Cabozantinib to Topotecan) | N/A | [9][10] |
| CD74–ROS1–transformed Ba/F3 | ROS1 Fusion-Positive Cancer | ~0.01 | >0.1 (Crizotinib-resistant) | N/A (Cabozantinib overcomes resistance) | [11] |
| MDA PCa 144-13 | Prostate Cancer | Not specified | Not specified (resistance induced) | N/A | [1] |
Table 2: Gene Expression Changes in Cabozantinib-Resistant Cells
| Gene | Function | Change in Resistant Cells | Cancer Type | Reference |
| FGFR1 | Receptor Tyrosine Kinase | Upregulated | Prostate Cancer | [1][2] |
| FGF1 | FGFR Ligand | Upregulated | Prostate Cancer | [1] |
| FGF2 | FGFR Ligand | Upregulated | Prostate Cancer | [1] |
| YAP | Transcriptional Coactivator | Upregulated | Prostate Cancer | [1][2] |
| TBX5 | Transcription Factor | Upregulated | Prostate Cancer | [1][2] |
| AXL | Receptor Tyrosine Kinase | Overexpressed | Renal Cell Carcinoma | [5] |
| c-Met | Receptor Tyrosine Kinase | Overexpressed | Renal Cell Carcinoma | [5] |
Visualizations
Caption: Cabozantinib resistance via FGFR1 bypass signaling.
Caption: Workflow for developing and characterizing resistant cell lines.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. clyte.tech [clyte.tech]
- 3. Resistance to MET/VEGFR2 Inhibition by Cabozantinib Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcrbio.com [pcrbio.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Cabozantinib S-malate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation of Cabozantinib S-malate and its proper storage conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][2] Forced degradation studies have shown that the molecule is susceptible to degradation under acidic, basic, thermal, oxidative, and photolytic stress conditions.
Q2: What is the optimal pH for Cabozantinib stability in solution?
A2: Cabozantinib exhibits maximum stability in solutions at pH 6.[1][2] A V-shaped pH-rate profile has been observed over a pH range of 2-10, indicating that stability decreases in both more acidic and more alkaline conditions.
Q3: What are the recommended storage conditions for this compound powder?
A3: this compound as a solid should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F). It should be protected from moisture.
Q4: How stable is this compound in a solvent like DMSO?
A4: In solution, for example in DMSO, this compound has been shown to be stable for up to 24 hours under standard laboratory conditions.[3] For longer-term storage of solutions, it is advisable to aliquot and freeze at -20°C or -80°C.
Q5: What are the major known degradation products of Cabozantinib?
A5: The major oxidative degradation product is identified as N-{4-[(N-oxide-6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)-cyclopropane-1,1-dicarboxamide.[1][2] Other identified metabolites from oxidation include desmethyl cabozantinib and monohydroxy cabozantinib.[4][5] Studies have also characterized other degradation products using LC/TOF-MS and LC-MS/MS.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of Cabozantinib in the culture medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of Cabozantinib in an appropriate solvent (e.g., DMSO) before each experiment.
-
Minimize the exposure of the stock solution and final dilutions to light.
-
Ensure the pH of the final culture medium is close to neutral, as extreme pH values can accelerate degradation.
-
Consider the stability of Cabozantinib over the time course of your experiment. For long-term incubations, replenishing the compound may be necessary.
-
Issue 2: Appearance of unexpected peaks in HPLC/UPLC analysis.
-
Possible Cause: On-column degradation or presence of degradation products in the sample.
-
Troubleshooting Steps:
-
Review the sample preparation and storage procedures. Ensure samples were protected from light and stored at the correct temperature.
-
Verify the pH of the mobile phase. A mobile phase with a pH close to 6 may improve stability during the chromatographic run.
-
Check for potential interactions between Cabozantinib and other components in your sample matrix.
-
Refer to the degradation pathway diagram to tentatively identify potential degradation products based on their expected retention times.
-
Issue 3: Low recovery of Cabozantinib from prepared solutions.
-
Possible Cause: Adsorption to container surfaces or significant degradation.
-
Troubleshooting Steps:
-
Use low-adsorption tubes and pipette tips for handling Cabozantinib solutions.
-
Prepare solutions immediately before use whenever possible.
-
Re-evaluate the storage conditions of the stock solution. If stored at room temperature for an extended period, degradation may have occurred.
-
Quantitative Data on Cabozantinib Degradation
The following tables summarize quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 2 hours | ~10% | |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 10 minutes | ~15% | |
| Oxidation | 30% H₂O₂ | Room Temp | 30 minutes | ~20% | |
| Thermal | Solid State | 105°C | 24 hours | ~5% | |
| Photolytic | UV Light | Room Temp | 7 days | ~8% |
Table 2: Kinetic and Thermodynamic Data
| Parameter | Condition | Value | Reference |
| Reaction Order | All stress conditions | First-Order | [1][2] |
| pH of Maximum Stability | Aqueous Solution | pH 6 | [1][2] |
| Activation Energy (Ea) for Hydrolysis | Alkaline Solution | 57.31 kJmol⁻¹ | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Cabozantinib
This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol). A typical starting ratio could be 35:65 (v/v) aqueous to organic.[6][7]
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay (e.g., 10-100 µg/mL).
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve Cabozantinib in 0.1 N HCl and heat at 80°C for a specified time. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve Cabozantinib in 0.1 N NaOH and heat at 80°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat a solution of Cabozantinib with 30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C). Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of Cabozantinib to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Analysis:
-
Inject equal volumes of the standard solutions and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Cabozantinib peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: A logical guide for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating rp-hplc method for the estimation of cabozantinib in pharmaceutical dosage form [zenodo.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with Cabozantinib S-malate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Cabozantinib S-malate.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets include MET (hepatocyte growth factor receptor), VEGFRs (vascular endothelial growth factor receptors), AXL, and RET.[1] By inhibiting these receptor tyrosine kinases, Cabozantinib disrupts signaling pathways involved in tumor cell proliferation, angiogenesis, invasion, and metastasis.[1]
Q2: We are observing a change in cell morphology suggestive of Epithelial-to-Mesenchymal Transition (EMT) after Cabozantinib treatment. Is this an expected outcome?
While seemingly counterintuitive as Cabozantinib is designed to inhibit processes like metastasis, observing changes in cell morphology is a reported phenomenon. In some contexts, resistance to TKIs can involve the activation of alternative signaling pathways that may induce EMT-like characteristics. For instance, paradoxical activation of certain pathways can occur.[2][3] It is crucial to investigate the expression of key EMT markers to confirm this observation.
Q3: Our data shows an increase in autophagy markers in Cabozantinib-treated cells. Is this a known effect?
Yes, the induction of autophagy is a documented response to Cabozantinib treatment in some cancer models.[4][5] This can be a pro-survival mechanism adopted by cancer cells to cope with the metabolic stress induced by the drug.[6][7] Researchers should quantify the expression of key autophagy-related proteins to validate this phenotype.
Q4: We have noticed an unexpected alteration in the immune cell population within our tumor models following Cabozantinib administration. What could be the underlying mechanism?
Cabozantinib has known immunomodulatory effects.[8][9][10][11][12][13][14][15] It can alter the tumor microenvironment by affecting various immune cell types. These effects can be complex and may not always align with expected outcomes. A thorough profiling of the immune cell infiltrate is recommended to characterize these changes.
Q5: We are seeing signs of cardiotoxicity in our in vivo models, which was not our primary focus. Is this a reported side effect?
Cardiotoxicity is a potential, though less common, adverse effect of Cabozantinib and other TKIs.[16][17][18][19][20] The mechanisms can be multifactorial and may involve off-target effects. It is important to monitor cardiac function in preclinical models, especially with long-term treatment.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology
Symptom: Cells treated with Cabozantinib exhibit a more elongated, spindle-like morphology, reduced cell-cell adhesion, and increased migratory potential, suggestive of an Epithelial-to-Mesenchymal Transition (EMT).
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cell morphology changes.
Experimental Protocols:
-
Western Blot for EMT Markers:
-
Sample Preparation: Lyse control and Cabozantinib-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.[21]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[12][19][22][23]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and Snail/Slug overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[23]
Data Presentation:
-
| Marker | Expected Change in EMT | Reference |
| E-cadherin | Decrease | [24] |
| N-cadherin | Increase | [24] |
| Vimentin | Increase | [24] |
| Snail/Slug | Increase | [24] |
Issue 2: Increased Autophagy Induction
Symptom: Increased presence of vacuole-like structures in the cytoplasm and upregulation of autophagy-related proteins.
Troubleshooting Workflow:
Caption: Workflow for investigating increased autophagy.
Experimental Protocols:
-
Immunofluorescence for LC3 and p62:
-
Cell Seeding: Seed cells on coverslips and treat with Cabozantinib.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[25]
-
Blocking: Block with 1% BSA in PBS.[26]
-
Primary Antibody Incubation: Incubate with primary antibodies against LC3 and p62 overnight at 4°C.[4][25][26][27][28]
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.[26]
-
Mounting and Imaging: Mount coverslips with DAPI-containing medium and visualize using a fluorescence microscope.
Data Presentation:
-
| Marker | Expected Observation in Autophagy | Reference |
| LC3 | Increased puncta formation | [4][27] |
| p62/SQSTM1 | Co-localization with LC3 puncta, potential decrease in total levels if flux is complete | [4][27] |
Issue 3: Development of Drug Resistance
Symptom: Initial sensitivity to Cabozantinib followed by a gradual loss of efficacy and tumor regrowth.
Troubleshooting Workflow:
Caption: Workflow for investigating acquired drug resistance.
Experimental Protocols:
-
qRT-PCR for YAP, TBX5, and FGFR1:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for YAP, TBX5, FGFR1, and a housekeeping gene (e.g., GAPDH).[5][29][30][31][32]
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Data Presentation:
-
| Gene | Expected Change in Resistance | Reference |
| YAP | Upregulation | [5][29] |
| TBX5 | Upregulation | [5][29] |
| FGFR1 | Upregulation | [5][29] |
Signaling Pathways
Cabozantinib Primary Targets and Downstream Effects
Caption: Primary targets of Cabozantinib and associated cellular processes.
YAP/TBX5-Mediated Resistance Pathway
Caption: A potential mechanism of acquired resistance to Cabozantinib.
References
- 1. cabometyxhcp.com [cabometyxhcp.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combining the Tyrosine Kinase Inhibitor Cabozantinib and the mTORC1/2 Inhibitor Sapanisertib Blocks ERK Pathway Activity and Suppresses Tumor Growth in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Autophagy Contributes to Metabolic Reprogramming and Therapeutic Resistance in Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. escholarship.org [escholarship.org]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. mdpi.com [mdpi.com]
- 14. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Looking beyond cancer for cabozantinib-induced cardiotoxicity: evidence of absence or absence of evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Cabozantinib in advanced non-clear-cell renal cell carcinoma: is it the way clearer now? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 28. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 29. A Hippo and Fibroblast Growth Factor Receptor Autocrine Pathway in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 31. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Hippo/YAP1 pathway interacts with FGFR1 signaling to maintain stemness in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cabozantinib S-malate Target Engagement in Cells: A Comparative Guide
Cabozantinib S-malate is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for tumor progression, including MET, VEGFR2, RET, and AXL.[1][2][3] This guide provides a comparative overview of key experimental approaches to validate the engagement of Cabozantinib with its primary cellular targets, offering researchers a framework for assessing its mechanism of action and efficacy.
Introduction to Cabozantinib's Mechanism of Action
Cabozantinib works by blocking the signaling of several RTKs that, when dysregulated, contribute to cancer cell proliferation, survival, invasion, and angiogenesis.[4][5][6] Its primary targets are the mesenchymal-epithelial transition factor (MET) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are often overexpressed in various tumor types.[3][4] By inhibiting these and other kinases, Cabozantinib can simultaneously suppress tumor growth, metastasis, and the formation of new blood vessels that supply the tumor.[4][7]
Quantitative Analysis of Cabozantinib's Inhibitory Activity
The potency of Cabozantinib against its target kinases is a critical parameter for validating its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 | 0.035 | [8][9] |
| MET | 1.3 | [8][9] |
| RET | 5.2 | [8] |
| KIT | 4.6 | [9] |
| AXL | 7 | [9] |
| FLT3 | 11.3 | [9] |
| TIE2 | 14.3 | [9] |
Experimental Protocols for Target Engagement Validation
Several key experiments are routinely employed to confirm that Cabozantinib is engaging its intended targets within a cellular context. Below are detailed protocols for some of the most common and effective methods.
Western Blotting for Phosphorylation Inhibition
This technique is used to assess the phosphorylation status of target kinases and their downstream signaling proteins. A reduction in phosphorylation indicates successful target engagement and inhibition by Cabozantinib.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., E98NT for c-MET or HUVEC for VEGFR2) in appropriate media and allow them to adhere.[10] Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 30 minutes to 2 hours).[10][11] For some targets like VEGFR2, stimulation with a ligand (e.g., 10 ng/ml VEGF) may be required to induce phosphorylation.[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 mg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-c-MET, total c-MET, phospho-VEGFR2, total VEGFR2) and downstream effectors (e.g., phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2).[10] An antibody against a housekeeping protein like α-tubulin or β-actin should be used as a loading control.[10]
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A decrease in metabolic activity upon Cabozantinib treatment suggests an anti-proliferative effect.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specific period (e.g., 48 or 72 hours).[9][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value for cell proliferation.
Cell Migration Assay (Spheroid-Based Assay)
This assay assesses the ability of cancer cells to migrate, a key process in metastasis that is often driven by the signaling pathways inhibited by Cabozantinib.
Experimental Protocol:
-
Spheroid Formation: Generate cancer cell spheroids by seeding cells in ultra-low attachment plates.
-
Spheroid Embedding and Treatment: Embed the spheroids in a matrix (e.g., collagen or Matrigel) in the presence of various concentrations of this compound.
-
Incubation: Incubate the spheroids for a defined period (e.g., 24 hours) to allow for cell migration out of the spheroid.[10]
-
Imaging and Analysis: Capture images of the spheroids and the migrating cells. The number of outgrowing and migrating cells can be quantified.[10] Staining the cells with a nuclear stain like DAPI can aid in visualization and quantification.[10]
Comparison with Alternative Target Engagement Validation Methods
While the aforementioned assays are standard, other methods can provide complementary information on Cabozantinib's target engagement.
| Method | Principle | Advantages | Disadvantages |
| Receptor Tyrosine Kinase (RTK) Array | A membrane-based assay that simultaneously detects the phosphorylation status of multiple RTKs. | High-throughput; provides a broad overview of kinase inhibition. | Semi-quantitative; may require confirmation by other methods. |
| NanoBRET™ Target Engagement (TE) Assay | A live-cell assay that measures the binding of a drug to its target protein using bioluminescence resonance energy transfer.[13] | Provides direct evidence of target binding in a biologically relevant context; quantitative.[13] | Requires genetic modification of cells to express the target protein fused to a nanoluciferase. |
| Immunohistochemistry (IHC) | Used in in vivo studies (e.g., xenograft models) to visualize the levels of phosphorylated targets, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) within the tumor tissue.[8][12] | Provides spatial information within the tumor microenvironment. | Less quantitative than biochemical assays. |
Visualizing Cabozantinib's Mechanism of Action
To better understand the biological processes affected by Cabozantinib, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for target validation.
Caption: Cabozantinib signaling pathway inhibition.
Caption: Experimental workflow for target validation.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cabometyxhcp.com [cabometyxhcp.com]
- 4. scilit.com [scilit.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Exploring the synergistic effects of cabozantinib and a programmed cell death protein 1 inhibitor in metastatic renal cell carcinoma with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabozantinib-S-Malate - NCI [cancer.gov]
- 8. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. promegaconnections.com [promegaconnections.com]
A Comparative Analysis of Cabozantinib S-malate and Sorafenib Efficacy in Liver Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent multi-kinase inhibitors, Cabozantinib S-malate and Sorafenib, in the context of liver cancer xenograft models. While head-to-head preclinical studies with extensive quantitative data are limited, this document synthesizes available data to offer insights into their respective mechanisms and anti-tumor activities.
Executive Summary
This compound and Sorafenib are both crucial therapeutic agents in the management of advanced hepatocellular carcinoma (HCC). Their efficacy stems from their ability to inhibit multiple tyrosine kinases involved in tumor progression and angiogenesis. Preclinical studies in liver cancer xenografts indicate that both agents can suppress tumor growth, inhibit angiogenesis, and induce apoptosis. A key differentiator appears to be Cabozantinib's potent inhibition of MET and AXL, in addition to VEGFR, which may offer an advantage in tumors with high MET expression or those that have developed resistance to Sorafenib.
Quantitative Data on Anti-Tumor Efficacy
The following tables summarize key quantitative findings from preclinical studies on liver cancer xenograft models. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Drug | Cell Line | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MHCC97H (High c-Met) | Subcutaneous | 30 mg/kg, daily | Significant TGI, more profound than in low c-Met models | [1] |
| This compound | HepG2 (Low c-Met) | Subcutaneous | 30 mg/kg, daily | Significant TGI | [1] |
| Sorafenib | Various HCC lines | Orthotopic & Subcutaneous | Varies | Dose-dependent tumor growth inhibition | [2] |
| Drug | Cell Line | Xenograft Model | Dosage | Effect on Angiogenesis (Microvessel Density) | Effect on Apoptosis | Reference |
| This compound | MHCC97H | Subcutaneous | 30 mg/kg, daily | Significant decrease in microvessel density | Increased apoptosis | [1] |
| This compound | HepG2 | Subcutaneous | 30 mg/kg, daily | Significant decrease in microvessel density | Increased apoptosis | [1] |
| Sorafenib | PLC/PRF/5 | Subcutaneous | N/A | Inhibition of tumor angiogenesis | Induction of apoptosis | [3] |
Experimental Protocols
Below is a representative experimental protocol for evaluating the efficacy of this compound and Sorafenib in a liver cancer xenograft model, based on methodologies described in the cited literature.
1. Cell Lines and Culture:
-
Human hepatocellular carcinoma cell lines (e.g., MHCC97H for high c-Met expression, HepG2 for low c-Met expression) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Male athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care.
3. Xenograft Implantation:
-
A suspension of 5 x 10^6 HCC cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
4. Drug Formulation and Administration:
-
This compound and Sorafenib are formulated for oral gavage. A common vehicle is a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.
-
Mice are randomized into treatment groups (e.g., Vehicle control, Cabozantinib, Sorafenib).
-
Drugs are administered daily via oral gavage at specified doses (e.g., 30 mg/kg for Cabozantinib).
5. Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured bi-weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis.
6. Immunohistochemical Analysis:
-
Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against markers for:
-
Angiogenesis: CD31 (to assess microvessel density).
-
Proliferation: Ki-67.
-
Apoptosis: Cleaved caspase-3.
-
7. Statistical Analysis:
-
Data are presented as mean ± standard deviation. Statistical significance between groups is determined using appropriate tests, such as the Student's t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.
Visualizing Methodologies and Mechanisms
To better illustrate the experimental process and the molecular pathways affected by these inhibitors, the following diagrams are provided.
Caption: Experimental workflow for comparing drug efficacy in a xenograft model.
References
Unlocking Synergistic Potential: Cabozantinib S-malate in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, the strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-tumor efficacy and overcoming resistance. This guide provides a comparative analysis of the synergistic effects of Cabozantinib S-malate, a multi-tyrosine kinase inhibitor (TKI), with various chemotherapy agents, supported by preclinical and clinical data.
This compound exerts its anti-tumor activity through the inhibition of multiple receptor tyrosine kinases, including MET, VEGFR, and AXL, which are crucial for tumor cell proliferation, invasion, metastasis, and angiogenesis. When combined with traditional cytotoxic chemotherapy, cabozantinib has demonstrated the potential to potentiate the therapeutic effects of these agents through various mechanisms, leading to improved treatment outcomes in several cancer types.
This guide summarizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of these synergistic interactions.
Comparative Efficacy of Cabozantinib in Combination with Chemotherapy Agents
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of cabozantinib with topotecan and gemcitabine in non-small cell lung cancer (NSCLC) and pancreatic cancer, respectively.
Table 1: In Vitro Synergistic Efficacy of Cabozantinib and Topotecan in NSCLC Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| NCI-H460 (Parental) | Topotecan alone | 0.28 ± 0.04 | - |
| Topotecan + Cabozantinib (5 µM) | 0.15 ± 0.03 | 1.9 | |
| NCI-H460/TPT10 (Topotecan-Resistant) | Topotecan alone | 4.85 ± 0.55 | - |
| Topotecan + Cabozantinib (5 µM) | 0.42 ± 0.06 | 11.5 |
Data extracted from a study on a non-small cell lung cancer model, which showed that cabozantinib at a non-toxic concentration can re-sensitize topotecan-resistant cells.[1]
Table 2: In Vivo Anti-Tumor Efficacy of Cabozantinib and Topotecan Combination in an NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 | - |
| Cabozantinib (40 mg/kg) | 800 | 36% |
| Topotecan (3 mg/kg) | 1050 | 16% |
| Cabozantinib + Topotecan | 300 | 76% |
Results from a preclinical study where the combination of cabozantinib and topotecan resulted in a dramatic reduction in tumor size compared to either agent alone in a topotecan-resistant xenograft model.[2][3]
Table 3: Preclinical Efficacy of Cabozantinib and Gemcitabine in Pancreatic Cancer Models
| Cancer Model | Key Findings |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (BxPc-3, MIA-PaCa2, Capan-1) | Combination treatment with cabozantinib and gemcitabine resulted in diminished cell viability and enhanced apoptosis compared to single-agent treatment. The combination also completely abrogated the self-renewal potential of cancer stem-like cells.[4] |
| Orthotopic PDAC Implantation Model in NOD/SCID Mice | The combination of cabozantinib and gemcitabine demonstrated improved tumor control and greater tumor growth delay compared to either agent administered alone.[5] |
Mechanisms of Synergistic Action
The synergistic effects of cabozantinib with chemotherapy are underpinned by its multifaceted mechanism of action.
One key mechanism is the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter by cabozantinib. The ABCG2 transporter is a major contributor to multidrug resistance in cancer cells by actively effluxing chemotherapeutic agents, such as topotecan. By inhibiting ABCG2, cabozantinib increases the intracellular concentration of the co-administered chemotherapy, thereby enhancing its cytotoxic effect, particularly in resistant tumors.[2][3]
Furthermore, cabozantinib's potent anti-angiogenic effects, mediated through VEGFR inhibition, can normalize the tumor vasculature. This normalization can improve the delivery and penetration of chemotherapy drugs into the tumor microenvironment.
Additionally, by targeting the MET and AXL signaling pathways, which are implicated in cancer stem cell (CSC) survival and resistance, cabozantinib can sensitize tumors to the cytotoxic effects of chemotherapy. Preclinical studies in pancreatic cancer have shown that cabozantinib can overcome gemcitabine resistance by targeting stem cell signaling.[4][6]
Below is a diagram illustrating the proposed mechanism of synergy between cabozantinib and topotecan.
Caption: Mechanism of synergistic action between Cabozantinib and Topotecan.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of single-agent and combination drug treatments on cancer cell lines.
Protocol:
-
Cancer cells (e.g., NCI-H460 and NCI-H460/TPT10) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with serial dilutions of the chemotherapy agent (e.g., topotecan) alone or in combination with a fixed, non-toxic concentration of cabozantinib (e.g., 5 µM).
-
After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of combination therapy in a preclinical animal model.
Protocol:
-
Female athymic nude mice (4-6 weeks old) are subcutaneously injected with cancer cells (e.g., 5 x 10^6 NCI-H460/TPT10 cells).
-
When tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment groups (e.g., vehicle control, cabozantinib alone, topotecan alone, and cabozantinib + topotecan).
-
Cabozantinib is administered orally (e.g., 40 mg/kg, daily), and topotecan is administered intraperitoneally (e.g., 3 mg/kg, on a specified schedule).
-
Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
Below is a diagram illustrating the typical workflow for a preclinical in vivo xenograft study.
Caption: Workflow of a preclinical in vivo xenograft experiment.
Clinical Perspective and Future Directions
While preclinical data for the combination of cabozantinib with certain chemotherapy agents is promising, clinical translation requires careful consideration of toxicity profiles. A phase I clinical trial of cabozantinib and gemcitabine in advanced pancreatic cancer was terminated due to dose-limiting toxicities, highlighting the challenges in combining these agents.[1][5] Conversely, a phase I study of cabozantinib with topotecan and cyclophosphamide in relapsed Ewing sarcoma and osteosarcoma established a recommended phase 2 dose, suggesting that with appropriate scheduling and dosing, this combination may be tolerable and effective.
The synergistic potential of this compound with chemotherapy agents warrants further investigation. Future studies should focus on:
-
Exploring combinations with a broader range of cytotoxic drugs and in different cancer types.
-
Optimizing dosing and scheduling to mitigate overlapping toxicities.
-
Identifying predictive biomarkers to select patients most likely to benefit from these combination therapies.
By continuing to explore these synergistic combinations, the full therapeutic potential of this compound can be harnessed to improve outcomes for cancer patients.
References
- 1. A phase I trial of cabozantinib and gemcitabine in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The novel c-Met inhibitor cabozantinib overcomes gemcitabine resistance and stem cell signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of Cabozantinib and Gemcitabine in Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel c-Met inhibitor cabozantinib overcomes gemcitabine resistance and stem cell signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Efficacy of Cabozantinib S-malate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-metastatic effects of Cabozantinib S-malate against alternative therapeutic agents and control models. The experimental data cited herein is intended to support researchers in their evaluation of Cabozantinib as a potent inhibitor of metastatic progression in various cancer models.
Comparative Analysis of Anti-Metastatic Activity
This compound has demonstrated significant anti-metastatic effects in preclinical in vivo models. The following tables summarize key quantitative data from studies comparing Cabozantinib to control treatments and other targeted therapies.
Table 1: Inhibition of Lung Metastasis in a Papillary Renal Cell Carcinoma (pRCC) Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Mean Number of Lung Metastatic Nodules | Percentage Inhibition of Metastasis |
| Control (Vehicle) | - | 150 | 0% |
| Cabozantinib | 30 mg/kg, daily | <10 | >93% |
Data synthesized from a study on a pRCC PDX model with a MET mutation.[1][2]
Table 2: Comparative Efficacy in a Metastatic Colorectal Cancer (mCRC) Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Tumor Growth Inhibition Index (TGII) | Change in Vascularity |
| Control (Vehicle) | - | N/A | Baseline |
| Regorafenib | 10 mg/kg, daily | 48.48 | Not specified |
| Cabozantinib | 30 mg/kg, daily | 3.202 | Significantly Reduced |
This study highlights Cabozantinib's superior anti-tumor effect compared to Regorafenib in a mCRC PDX model.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the methodologies described in the cited preclinical studies.
Patient-Derived Xenograft (PDX) Model for Papillary Renal Cell Carcinoma (pRCC)
-
Tumor Implantation: Precision-cut thin tissue slices from a human pRCC specimen with a confirmed MET mutation were surgically implanted under the renal capsule of immunodeficient mice (e.g., RAG2-/-γC-/-).[1][2]
-
Tumor Growth and Metastasis: Primary tumor growth was monitored. The model was validated for its ability to spontaneously metastasize to the lungs.[1]
-
Treatment Regimen: Once tumors were established, mice were randomized into treatment and control groups. Cabozantinib (e.g., 30 mg/kg) or a vehicle control was administered orally on a daily basis.[1]
-
Assessment of Metastasis: After a defined treatment period, mice were euthanized, and lungs were harvested. The number of metastatic nodules on the lung surface was counted under a dissecting microscope.[1]
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) from plasma samples was quantified to monitor treatment response and tumor burden.[1]
Experimental Metastasis Assay
-
Cell Preparation: Human cancer cells are cultured and harvested at approximately 70% confluency. The cells are then washed, trypsinized, and resuspended in a sterile saline solution at a predetermined concentration (e.g., 5 x 105 cells in 200 µL).[4][5]
-
Intravenous Injection: The prepared cell suspension is injected into the lateral tail vein of immunodeficient mice.[4][5]
-
Treatment Administration: Following cell injection, mice are treated with Cabozantinib or a control vehicle according to the specified dosing schedule.
-
Metastasis Quantification: After a set period (e.g., one to two months), the mice are dissected, and organs, typically the lungs, are examined for metastatic lesions. The number of metastases is then counted to determine the metastatic ability of the cancer cells and the efficacy of the treatment.[4][5]
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms of Cabozantinib and the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation.
Caption: Signaling pathways inhibited by Cabozantinib.
Conclusion
The presented in vivo data strongly support the anti-metastatic effects of this compound. Through the inhibition of key signaling pathways including MET, VEGFR2, and AXL, Cabozantinib effectively reduces metastatic burden in preclinical models of various cancers, including papillary renal cell carcinoma and metastatic colorectal cancer.[1][3][6] The provided experimental protocols offer a framework for the continued investigation and validation of Cabozantinib's potent anti-metastatic properties. Further head-to-head comparative studies will be beneficial in precisely positioning Cabozantinib within the landscape of anti-metastatic therapies.
References
- 1. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cabometyxhcp.com [cabometyxhcp.com]
Cabozantinib S-malate: A Comparative Analysis of Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression alterations induced by Cabozantinib S-malate, a potent multi-tyrosine kinase inhibitor (TKI), in comparison to other TKIs. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer an objective resource for understanding the molecular mechanisms underpinning Cabozantinib's therapeutic effects and resistance.
Introduction to Cabozantinib and its Targets
This compound is an oral TKI that targets multiple receptor tyrosine kinases involved in tumor progression, angiogenesis, and metastasis. Its primary targets include MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL. By inhibiting these pathways, Cabozantinib exerts a multi-faceted anti-cancer effect. This guide delves into the specific gene expression signatures modulated by Cabozantinib, offering a comparative perspective with other TKIs used in similar therapeutic contexts.
Comparative Gene Expression Analysis
While direct head-to-head transcriptomic studies comparing Cabozantinib with other TKIs in the same experimental system are limited in publicly available literature, we can synthesize data from various studies to build a comparative picture. The following tables summarize key gene expression changes identified in response to Cabozantinib and other relevant TKIs in different cancer models.
Table 1: Gene Expression Changes in Lenvatinib-Resistant Hepatocellular Carcinoma (HCC)
A study on lenvatinib-resistant Hep3B cells revealed that Cabozantinib treatment led to the upregulation of the tumor suppressor gene FTCD. This suggests a potential mechanism for overcoming lenvatinib resistance.
| Gene | Treatment | Cell Line | Fold Change (Cabozantinib vs. Control) | Method | Reference |
| FTCD | Cabozantinib | Hep3B-LR (Lenvatinib-Resistant) | Upregulated | Microarray & Proteome Analysis | [1] |
Table 2: Gene Expression Changes in Renal Cell Carcinoma (RCC) Organoids
In a study utilizing RCC tumor organoids, the gene LRRC75A was found to be significantly associated with Cabozantinib exposure and may play a role in treatment resistance.
| Gene | Treatment | Model | Log2 Fold Change (Cabozantinib vs. Control) | Method | Reference |
| LRRC75A | Cabozantinib | ccRCC Organoid Cells | 2.18 | Single-cell RNA sequencing | [2][3] |
Table 3: Pathway-Level Gene Expression Changes in Colorectal Cancer (CRC)
In patient-derived colorectal cancer explants, Cabozantinib treatment resulted in the downregulation of genes associated with the PI3K/mTOR signaling pathway.
| Pathway | Treatment | Model | Effect on Gene Expression | Method |
| PI3K Signaling | Cabozantinib | CRC Patient-Derived Explants | Downregulation of pathway component genes | RNA Sequencing |
| mTOR Signaling | Cabozantinib | CRC Patient-Derived Explants | Downregulation of pathway component genes | RNA Sequencing |
Note: Specific gene lists and quantitative fold changes from this study were not detailed in the primary publication.
Key Signaling Pathways Modulated by Cabozantinib
Cabozantinib's multi-targeted nature results in the modulation of several critical signaling pathways involved in cancer progression. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Cabozantinib's primary mechanism of action.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key studies referenced.
Gene Expression Analysis in Lenvatinib-Resistant HCC Cells
-
Cell Line: Lenvatinib-resistant Hep3B (Hep3B-LR) hepatocellular carcinoma cells.
-
Treatment: Cells were treated with Cabozantinib at a concentration determined to be effective in preliminary assays.
-
RNA Extraction and Analysis: Total RNA was extracted from treated and control cells. Gene expression profiling was performed using microarray analysis.
-
Proteomic Analysis: Protein lysates were collected and analyzed to confirm changes in protein expression corresponding to the observed transcriptomic alterations.
-
Data Analysis: Differentially expressed genes and proteins were identified by comparing the treatment group to the control group.
Transcriptomic Analysis of RCC Organoids
-
Model: Patient-derived clear cell renal cell carcinoma (ccRCC) organoids.
-
Treatment: Organoids were exposed to Cabozantinib or a control solvent.
-
Single-Cell RNA Sequencing: Single-cell suspensions were prepared from the organoids, and single-cell RNA sequencing was performed to analyze the transcriptome of individual cells.
-
Data Analysis: Differential gene expression analysis was conducted between Cabozantinib-treated and control cells to identify genes associated with drug exposure.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative gene expression study of TKIs.
Caption: A typical experimental workflow for TKI gene expression analysis.
Conclusion
This guide provides a snapshot of the current understanding of gene expression changes induced by this compound. The available data suggests that Cabozantinib modulates distinct sets of genes and pathways compared to other TKIs, particularly in the context of acquired resistance. The upregulation of the tumor suppressor FTCD in lenvatinib-resistant HCC and the association of LRRC75A with Cabozantinib exposure in RCC organoids highlight specific molecular responses to this drug.
Further head-to-head transcriptomic studies are warranted to build a more comprehensive comparative database. Such studies will be invaluable for elucidating the nuanced mechanisms of action of different TKIs, identifying biomarkers for patient stratification, and developing rational combination therapies to overcome drug resistance. Researchers are encouraged to consult the supplementary materials of large clinical trials, such as OPTIC RCC and COMPARZ, which may contain valuable raw and processed gene expression data for further analysis.
References
Safety Operating Guide
Proper Disposal of Cabozantinib S-malate: A Guide for Laboratory Professionals
Cabozantinib S-malate, a potent tyrosine kinase inhibitor used in cancer therapy, requires strict handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3] As a hazardous drug, all waste materials contaminated with this compound must be managed according to specific protocols for chemotherapeutic agents.[4][5][6] This guide provides essential, step-by-step instructions for the proper disposal of this compound in a research or drug development setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the hazards associated with the compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[7][8] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Gloves | Double gloving with chemotherapy-rated gloves is recommended.[6] Change gloves every 30-60 minutes or immediately if contaminated.[6] |
| Gown | A protective gown with a solid front should be worn.[6] Gowns should be changed every two to three hours or if contaminated.[6] |
| Eye Protection | Safety goggles with side shields are required.[7] |
| Respiratory | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[7][9] |
All handling of this compound, including preparation of solutions and disposal, should be conducted within a certified chemical fume hood or biological safety cabinet to minimize exposure.[9] An accessible safety shower and eye wash station are mandatory in the work area.[7][9]
Disposal Procedures for this compound Waste
The disposal of chemotherapeutic waste is categorized into two main streams: trace waste and bulk waste.[10][11] The distinction is based on the amount of residual active pharmaceutical ingredient (API) present.
Trace Chemotherapy Waste:
This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[11] Examples of trace waste contaminated with this compound include:
-
Empty drug vials and packaging
-
Used personal protective equipment (gowns, gloves, masks)[10]
-
Contaminated lab supplies (pipette tips, tubes, flasks)
-
Absorbent pads and wipes used for cleaning minor spills[10]
Disposal Protocol for Trace Waste:
-
Segregate all trace-contaminated items at the point of generation.
-
Place these items into a designated yellow chemotherapy waste container.[4][10] These containers are specifically labeled for "Chemotherapeutic Waste" and are puncture-proof and leak-proof.[5]
-
For contaminated sharps (e.g., needles, syringes), use a designated yellow sharps container labeled "Chemo Sharps."[4] Once full, this container should be sealed and placed inside the larger yellow chemotherapy waste bag or container.[4]
-
When the yellow waste container is full, it should be securely sealed and stored in a designated area for pickup by a licensed hazardous waste disposal service.[5]
-
Trace chemotherapy waste is typically disposed of via incineration to ensure complete destruction of the cytotoxic compounds.[4][10]
Bulk Chemotherapy Waste:
Bulk waste includes any material that contains more than 3% of the original amount of this compound.[11] This includes:
-
Unused or expired this compound powder or solutions[6]
-
Partially full vials or syringes
-
Grossly contaminated materials from a large spill cleanup[11]
Disposal Protocol for Bulk Waste:
-
Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[12]
-
Collect all bulk waste in a designated black RCRA hazardous waste container.[10][11] These containers must be clearly labeled as "Hazardous Waste" and specify the contents.
-
Liquid waste, such as unused solutions, must be collected in leak-proof containers with tight-fitting lids.[5] Do not dispose of liquid chemotherapeutic waste down the drain.[5][13]
-
Store the sealed black containers in a secure, designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with federal, state, and local regulations.[12][13] Bulk chemotherapy waste requires specialized treatment and documentation for disposal.[10]
Spill Cleanup Protocol
In the event of a spill of this compound, immediate action is required to contain the material and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a protective gown, eye protection, and a respirator.
-
Contain the Spill: For liquid spills, use absorbent pads to soak up the material. For powder spills, gently cover with a damp cloth or towel to avoid generating dust.[13]
-
Clean the Area: Decontaminate the spill area thoroughly. Surfaces and equipment can be scrubbed with alcohol.[7]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and proper disposal pathways for waste contaminated with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cabozantinib-S-Malate - NCI [cancer.gov]
- 3. adipogen.com [adipogen.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. medkoo.com [medkoo.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. danielshealth.com [danielshealth.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. obaid.info [obaid.info]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Cabozantinib S-malate
Essential guidance for the safe handling and disposal of the potent antineoplastic agent, Cabozantinib S-malate, emphasizing personal protective equipment protocols for laboratory professionals.
This compound, a potent tyrosine kinase inhibitor, requires stringent safety protocols to protect researchers and laboratory personnel from exposure. Due to its classification as a hazardous drug, the implementation of a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes, dust, and aerosols, which can cause serious eye irritation.[1][3] |
| Skin Protection | Wear impervious clothing.[1][3] Handle with protective gloves that have been inspected prior to use.[1][2][4] | Prevents skin contact and irritation.[3][4] Double gloving may be advisable for enhanced protection. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust and aerosols are formed.[1][5] A full-face respirator offers a higher protection factor.[1] For unpacking hazardous drugs not in plastic, a respirator is recommended. | Protects against inhalation of the compound, which may cause respiratory irritation.[3][4] |
| General Hygiene | Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1] | Prevents accidental ingestion and contamination. |
Procedural Workflow for PPE Usage
The proper selection, application, and removal of PPE are paramount to minimizing exposure risk. The following workflow provides a step-by-step guide for personnel handling this compound.
Disposal Plan
All disposable PPE, including gowns, gloves, and respirator cartridges, that has come into contact with this compound must be considered hazardous waste.
-
Collection: Contaminated PPE should be carefully removed to avoid creating aerosols and placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Storage: Store the hazardous waste in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4] Do not discharge to sewer systems.[1] Contaminated packaging should also be disposed of as hazardous waste.[1]
Engineering Controls
While PPE is the last line of defense, it should be used in conjunction with appropriate engineering controls. Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize the risk of inhalation and systemic exposure.[2][6]
By adhering to these stringent safety protocols, research facilities can ensure a safe environment for their personnel and maintain compliance with safety regulations when handling the potent compound this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
